Cbl-b-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32F5N5O |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H32F5N5O/c1-18(37-27(2)8-5-9-27)19-10-22-23(24(11-19)30(33,34)35)14-40(26(22)41)21-7-4-6-20(12-21)28(15-29(31,32)16-28)13-25-38-36-17-39(25)3/h4,6-7,10-12,17-18,37H,5,8-9,13-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
WPMBSZUSDZRKJO-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Canonical SMILES |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Chemical Synthesis of a Potent Cbl-b Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and chemical synthesis of a novel benzodiazepine-based inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a critical negative regulator of T-cell activation and has emerged as a promising therapeutic target for enhancing anti-tumor immunity. This document details the discovery of a lead compound, herein referred to as Compound 25, its biochemical and cellular activity, and the synthetic route to its production. Experimental protocols for key assays and visualizations of the relevant biological pathways are provided to support further research and development in the field of immuno-oncology.
Introduction: The Role of Cbl-b in Immuno-Oncology
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating immune responses.[1][2] It functions as a key negative regulator, or checkpoint, in T-cells, natural killer (NK) cells, and other immune cells, thereby dampening anti-tumor immunity.[1][3] Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, targeting them for proteasomal degradation.[1] Key substrates of Cbl-b include ZAP70, PLCγ, and the p85 subunit of PI3K.[1][4]
Genetic inactivation of Cbl-b in mice has been shown to lead to hyperactive T-cells and significant inhibition of tumor growth, validating Cbl-b as a compelling target for cancer immunotherapy.[1][3] The development of small molecule inhibitors of Cbl-b represents a promising strategy to unleash the full potential of the immune system to recognize and eliminate cancer cells. This approach offers a potential new therapeutic avenue, particularly for patients who are non-responsive to existing immune checkpoint inhibitors.[1]
Discovery of a Novel Benzodiazepine Cbl-b Inhibitor
A high-throughput screening campaign followed by structure-enabled optimization led to the discovery of a novel benzodiazepine series of potent Cbl-b inhibitors.[1] This effort culminated in the identification of Compound 25, which demonstrated potent inhibition of Cbl-b and robust T-cell activation.[1]
Biochemical and Cellular Activity
Compound 25 exhibits nanomolar potency in biochemical assays and effectively activates T-cells, as evidenced by increased IL-2 production.[1] The functional inhibition of Cbl-b by Compound 25 was further confirmed through cellular assays that demonstrated the arrest of Cbl-b's E3 ligase activity on its downstream substrates and its own autoubiquitination.[1]
Table 1: Biological Activity of Compound 25
| Assay Type | Parameter | Value |
| Cbl-b Inhibition | IC50 | Potent (nanomolar range) |
| T-cell Activation (IL-2 Production) | EC50 | Strong |
| Cbl-b Autoubiquitination Inhibition | - | Complete ablation observed |
| ZAP70 Ubiquitination Inhibition | - | Complete ablation observed |
Note: Specific quantitative values for IC50 and EC50 were not publicly disclosed in the source material, but are described as "nanomolar" and "strong" respectively.[1]
Chemical Synthesis Pathway
The chemical synthesis of the benzodiazepine series of Cbl-b inhibitors, including Compound 25, involves a multi-step process. The general synthetic scheme is outlined below. For detailed experimental procedures, please refer to the supplementary information of the source publication.[1]
A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The following is a generalized representation based on typical benzodiazepine synthesis.
Diagram 1: Generalized Synthetic Workflow
References
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cbl-b Inhibition in Enhancing NK Cell-Mediated Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate malignant and virally infected cells. However, their cytotoxic potential is tightly regulated by a series of intracellular checkpoints. One such critical negative regulator is the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Emerging evidence has identified Cbl-b as a key gatekeeper of NK cell activation, and its inhibition represents a promising strategy to unleash the full therapeutic potential of NK cells in cancer immunotherapy. This technical guide provides an in-depth overview of the impact of Cbl-b inhibition on NK cell-mediated cytotoxicity, detailing the underlying signaling pathways, experimental methodologies to assess this enhanced function, and a summary of quantitative data from preclinical studies involving specific Cbl-b inhibitors.
The Cbl-b Signaling Pathway in NK Cells: A Negative Regulatory Axis
Cbl-b functions as a crucial intracellular checkpoint that dampens activating signals within NK cells, thereby setting the threshold for their activation and cytotoxic response.[1][2] A key mechanism of Cbl-b-mediated inhibition involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3][4] Upon engagement with their ligands, such as Gas6, TAM receptors become activated and phosphorylate Cbl-b.[3][5] This phosphorylation event activates the E3 ubiquitin ligase function of Cbl-b, leading to the ubiquitination and subsequent proteasomal degradation of key downstream signaling molecules.[3][5]
One of the primary targets of activated Cbl-b in NK cells is the Linker for Activation of T cells (LAT1), an essential transmembrane adaptor protein.[3][6] LAT1 is critical for transducing signals from activating receptors, such as NKG2D.[3] By promoting the degradation of LAT1, Cbl-b effectively curtails the signaling cascade required for NK cell activation, degranulation, and cytokine production.[3][5] Inhibition of Cbl-b, therefore, prevents the degradation of LAT1, leading to sustained signaling from activating receptors and a more robust anti-tumor response by NK cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TAM receptors attenuate murine NK-cell responses via E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Analysis of Natural Killer Cell Lytic Activity in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
Cbl-b Inhibitors: A Technical Guide to a Novel Class of Cancer Immunotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing the activation of both T cells and Natural Killer (NK) cells.[1][2][3] As a negative regulator of anti-tumor immunity, Cbl-b is an attractive molecular target for cancer immunotherapy. Pharmacological inhibition of Cbl-b represents a promising strategy to unleash the full potential of the immune system against malignancies, potentially overcoming resistance to existing immunotherapies.[4] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with a novel class of Cbl-b inhibitors, exemplified by compounds described in recent literature. While specific data for a compound designated "Cbl-b-IN-6" is not publicly available, this document synthesizes representative data from well-characterized small molecule Cbl-b inhibitors to serve as a comprehensive resource.
Core Mechanism of Action
Cbl-b functions as a key gatekeeper of immune cell activation by targeting signaling proteins for ubiquitination and subsequent degradation.[3][5] In T cells, Cbl-b is a crucial regulator downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[4][6] In the absence of strong co-stimulation, Cbl-b ubiquitinates key signaling intermediates such as Phospholipase C-gamma 1 (PLCγ1) and the p85 subunit of PI3K, thereby raising the threshold for T-cell activation.[6][7] Similarly, in NK cells, Cbl-b has been shown to negatively regulate their activation and effector functions.[1]
Cbl-b inhibitors are designed to interfere with the E3 ligase activity of Cbl-b, preventing the ubiquitination of its target proteins. This blockade leads to a sustained and enhanced activation of T cells and NK cells, even in the presence of suppressive signals within the tumor microenvironment.[4][8] The ultimate outcome is an increased proliferation of cytotoxic immune cells, enhanced production of pro-inflammatory cytokines such as IFN-γ and IL-2, and a more potent anti-tumor immune response.[9]
Quantitative Preclinical Data
The following tables summarize representative quantitative data for various small molecule Cbl-b inhibitors from preclinical studies.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Compound | Assay Type | Target Cell | IC50 | Key Findings |
| NX-1607 | Biochemical Inhibition | Human Immune Cells | Low nanomolar | Potent induction of IL-2 and IFN-γ secretion in primary human T cells.[9] |
| Ageliferins | Enzymatic Assay | Cbl-b Ubiquitin Ligase | 18-35 µM | Direct inhibition of Cbl-b enzymatic activity.[10] |
| Representative Cbl-b Inhibitor | NK Cell Activation | Primary Human NK Cells | 0.15-10 µM (dose-dependent) | Induction of IFN-γ, TNF-α, and Granzyme B.[1] |
| NRX Series (NRX-6, -7, -8) | E2-Ub Binding Assay | Cbl-b | 0.021-0.088 µM | Potent inhibition of E2-Ubiquitin binding to Cbl-b.[11] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Compound | Tumor Model | Dosing | Monotherapy TGI (%) | Combination Therapy (with anti-PD-1) | Key Findings |
| Oral Cbl-b Inhibitor (e.g., ZM-8026) | Syngeneic Models | Oral, QD | >70% | Complete tumor growth inhibition in 6 of 8 mice (CT26 model).[8] | Induces immune memory and shows favorable pharmacokinetic profiles.[8] |
| NX-1607 | CT26, MC38 (colon), 4T1 (breast) | Oral | Significant | Substantially increased median overall survival and complete tumor rejections.[9] | Anti-tumor activity is dependent on CD8+ T cells and NK cells.[9] |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition can lead to an enhanced immune response.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for degradation.
Experimental Workflow for Screening Cbl-b Inhibitors
This diagram outlines a typical high-throughput screening process to identify and validate novel Cbl-b inhibitors.
Caption: A streamlined workflow for the discovery and development of Cbl-b inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize Cbl-b inhibitors.
Cbl-b TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
Objective: To quantitatively measure the inhibitory activity of compounds on Cbl-b's E3 ligase function in a high-throughput format.
Materials:
-
Recombinant GST-tagged Cbl-b protein
-
Biotinylated Ubiquitin
-
E1 and E2 (UbcH5b) enzymes
-
ATP
-
TR-FRET donor (e.g., Terbium-labeled anti-GST antibody)
-
TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)
-
Assay buffer
-
384-well microplates
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the recombinant Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for auto-ubiquitination of Cbl-b.
-
Stop the reaction and add the TR-FRET detection reagents (anti-GST-Tb and Streptavidin-fluorophore).
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values for the test compounds.
In Vitro T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of Cbl-b inhibitors on T-cell activation and the production of key cytokines.
Materials:
-
Human or murine pan-T cells or CD8+ T cells isolated from PBMCs or spleens.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Anti-CD3 and anti-CD28 antibodies.
-
Test compound (e.g., this compound).
-
ELISA kits for IFN-γ and IL-2.
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25).
Procedure:
-
Isolate primary T cells using negative selection magnetic beads.
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Seed the T cells in the wells and add soluble anti-CD28 antibody.
-
Add the test compound at various concentrations.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
For cytokine analysis: Collect the supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.
-
For activation marker analysis: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor as a monotherapy and in combination with other immunotherapies in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cell line (e.g., CT26, MC38, or 4T1).
-
Test compound (e.g., this compound) formulated for oral or intraperitoneal administration.
-
Anti-PD-1 antibody or isotype control.
-
Calipers for tumor measurement.
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1, combination).
-
Administer the test compound and antibodies according to the planned dosing schedule (e.g., daily oral gavage for the small molecule and bi-weekly IP injection for the antibody).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The inhibition of Cbl-b presents a compelling and novel approach in cancer immunotherapy. The preclinical data for small molecule inhibitors of Cbl-b demonstrate their potential to potently activate both the innate and adaptive immune systems, leading to significant anti-tumor efficacy in various cancer models. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working to advance this promising class of therapeutics into the clinic. Further investigation into biomarkers and patient selection strategies will be crucial for the successful clinical translation of Cbl-b inhibitors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. nurixtx.com [nurixtx.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nurixtx.com [nurixtx.com]
Unveiling the Molecular Embrace: A Technical Guide to the Structural Biology of Cbl-b Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and biophysical interactions between the E3 ubiquitin ligase Cbl-b and its small molecule inhibitors. As a critical negative regulator of T-cell activation, Cbl-b has emerged as a promising target for novel cancer immunotherapies.[1][2][3][4] Understanding the precise mechanisms by which inhibitors bind to and modulate Cbl-b function is paramount for the rational design and development of next-generation therapeutics. This document provides a comprehensive overview of the binding characteristics, the experimental methodologies used to elucidate these interactions, and the key signaling pathways involved. The information presented herein is a synthesis of publicly available data on well-characterized Cbl-b inhibitors, such as NX-1607 and its analogs, serving as a proxy for a representative inhibitor, referred to here as Cbl-b-IN-6.
Quantitative Analysis of Cbl-b Inhibitor Binding
The interaction of small molecule inhibitors with Cbl-b has been characterized using a suite of biophysical and biochemical assays. These studies have provided quantitative data on the binding affinity, inhibitory potency, and thermodynamic properties of these interactions. The following tables summarize key quantitative data for representative Cbl-b inhibitors.
Table 1: Binding Affinity and Potency of Cbl-b Inhibitors
| Compound | Assay Type | Parameter | Value | Reference |
| NRX-8 | Surface Plasmon Resonance (SPR) | KD | 20 nM | [4] |
| NRX-1 | Surface Plasmon Resonance (SPR) | KD | 28 µM | [5] |
| C7683 (analog of NX-1607) | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 12 µM (for inhibition of E2-Ub binding) | [5] |
| NX-1607 | In vitro T-cell activation assays | EC50 | Low nanomolar concentrations for T-cell activation | [4] |
Table 2: Thermal Stabilization of Cbl-b by Inhibitor Binding
| Cbl-b Construct | Compound | ΔTm (°C) | Reference |
| Full-length Cbl-b | C7683 (3 µM) | 12 ± 0.2 | [6] |
| TKBD-LHR-RING fragment | C7683 (3 µM) | 10 ± 0.4 | [6] |
The Cbl-b Signaling Pathway and Mechanism of Inhibition
Cbl-b functions as a key negative regulator in the immune response, particularly in T-cell activation.[1][2][4] It acts as an E3 ubiquitin ligase, targeting signaling proteins for degradation and thereby dampening the immune response.[1][4] The inhibition of Cbl-b by small molecules can enhance the body's anti-tumor immunity.[1][4]
The binding of inhibitors like this compound (represented by compounds such as C7683) occurs at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR) of Cbl-b. This interaction acts as an "intramolecular glue," locking the protein in an inactive conformation. This allosteric inhibition prevents the necessary conformational changes required for Cbl-b's E3 ligase activity, specifically the phosphorylation of Y363, which is crucial for its activation.[7]
Experimental Protocols
The characterization of the this compound interaction relies on a combination of structural, biophysical, and biochemical techniques. Detailed methodologies for the key experiments are outlined below.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and atomic interactions.[8][9][10]
Protocol for Co-crystallization of Cbl-b with an Inhibitor:
-
Protein Expression and Purification:
-
Express the desired Cbl-b construct (e.g., TKBD-LHR-RING fragment, residues 38-427) in a suitable expression system (e.g., E. coli).
-
Purify the protein using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography) to achieve high purity.
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
-
Complex Formation:
-
Incubate the purified Cbl-b protein with a 3- to 5-fold molar excess of the inhibitor (dissolved in a compatible solvent like DMSO) for at least 1 hour on ice.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions (precipitants, buffers, and additives) at different temperatures.
-
Set up crystallization trials with a 1:1 or 2:1 ratio of the protein-inhibitor complex to the reservoir solution.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the concentrations of the precipitant, protein, and inhibitor, as well as the pH.
-
Harvest the crystals and cryo-protect them by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known Cbl-b structure as a search model.
-
Refine the model against the experimental data and build the inhibitor into the electron density map.
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is used to assess the thermal stability of a protein and can detect ligand binding through changes in the protein's melting temperature (Tm).[11][12]
Protocol for DSF Analysis:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified Cbl-b protein (e.g., 2 µM final concentration), a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and the inhibitor at various concentrations in a suitable buffer.
-
Include a control reaction with DMSO instead of the inhibitor.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.05 °C/sec).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm by fitting the melting curve to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the inhibitor-treated sample. A positive ΔTm indicates stabilization of the protein upon ligand binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of protein-ligand interactions in real-time.[1][8][13]
Protocol for SPR Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the purified Cbl-b protein onto the chip surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized Cbl-b surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the ligand.
-
After the association phase, inject the running buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. nurixtx.com [nurixtx.com]
- 6. researchgate.net [researchgate.net]
- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
Preliminary In Vitro Studies of Cbl-b-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T-cells and NK cells. By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for these immune cells, thereby playing a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Cbl-b's inhibitory function can limit the efficacy of the anti-tumor immune response. Consequently, the development of small molecule inhibitors targeting Cbl-b has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the preliminary in vitro studies of Cbl-b-IN-6, a potent inhibitor of Cbl-b.
Data Presentation
This compound has been identified as a potent dual inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl. The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Cbl-b | Biochemical | 6.7 |
| This compound | c-Cbl | Biochemical | 5.2 |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against Cbl-b and c-Cbl.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed in the characterization of Cbl-b inhibitors like this compound.
Cbl-b Auto-ubiquitination Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the auto-ubiquitination activity of Cbl-b, a process where Cbl-b ubiquitinates itself. Inhibition of this process is a key indicator of a compound's direct effect on the E3 ligase activity.
Materials:
-
Recombinant human Cbl-b protein (GST-tagged)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated ubiquitin
-
Terbium-conjugated anti-GST antibody (Donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., D2 or APC, Acceptor fluorophore)
-
ATP
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and terbium-conjugated anti-GST antibody in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the 384-well plate.
-
Add the GST-tagged Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the acceptor to the biotinylated ubiquitin.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. The IC50 values are determined by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Human T-cell line (e.g., Jurkat)
-
This compound
-
Cell lysis buffer
-
Antibodies against Cbl-b and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat Jurkat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a small volume of lysis buffer and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples on ice and then lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for Cbl-b.
-
The amount of soluble Cbl-b at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
T-Cell Activation Assay
This assay assesses the functional consequence of Cbl-b inhibition on T-cell activation, typically by measuring cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell culture medium
-
ELISA kits for IL-2, IFN-γ, and TNF-α
Procedure:
-
Plate PBMCs or Jurkat cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatant using specific ELISA kits.
-
An increase in cytokine production in the presence of this compound would indicate its ability to enhance T-cell activation.
Mandatory Visualizations
Signaling Pathways
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow
Caption: Workflow for a Cbl-b auto-ubiquitination TR-FRET assay.
Logical Relationship
Caption: this compound inhibits Cbl-b, leading to enhanced T-cell activation.
Conclusion
This compound is a potent, low nanomolar inhibitor of Cbl-b and c-Cbl E3 ubiquitin ligase activity. The preliminary in vitro data suggest that this compound holds significant promise as a modulator of immune responses. The provided experimental protocols offer a framework for the further characterization of this compound and other similar inhibitors. Future in-depth studies should focus on elucidating its cellular effects on primary immune cells, determining its selectivity profile across a broader range of E3 ligases, and exploring its potential in co-culture systems that mimic the tumor microenvironment. Such investigations will be crucial in advancing our understanding of the therapeutic potential of Cbl-b inhibition.
Methodological & Application
Application Notes and Protocols for Assessing Cbl-b-IN-6 Effects on T-cells via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular E3 ubiquitin ligase that functions as a key negative regulator of T-cell activation.[1][2][3][4][5] By ubiquitinating key components of the T-cell receptor (TCR) signaling pathway, Cbl-b establishes an activation threshold that prevents spurious T-cell responses and maintains immune tolerance.[2][6][7][8] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by lowering the threshold for T-cell activation.[5][9][10]
Cbl-b-IN-6 is a small molecule inhibitor designed to target Cbl-b. By blocking the enzymatic activity of Cbl-b, this compound is expected to augment T-cell responses, leading to increased proliferation, cytokine production, and effector function. These application notes provide a detailed flow cytometry panel and experimental protocols to comprehensively assess the immunological effects of this compound on human T-cells.
Cbl-b Signaling Pathway and Inhibition
Cbl-b exerts its negative regulatory function by targeting several key proteins in the TCR signaling cascade for ubiquitination and subsequent degradation. This includes components like PLC-γ1, Vav1, and the p85 subunit of PI3K.[4][7][8] The inhibition of these molecules dampens downstream signaling, leading to a state of T-cell anergy or unresponsiveness in the absence of co-stimulatory signals. This compound, by inhibiting this E3 ligase activity, is hypothesized to prevent the degradation of these signaling intermediates, thereby amplifying the signal from the TCR and promoting a robust T-cell activation.
Caption: Cbl-b signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Assessing this compound Effects
The following workflow outlines the key steps to evaluate the impact of this compound on T-cell function.
Caption: High-level experimental workflow for T-cell treatment and analysis.
Recommended Flow Cytometry Panel
This comprehensive 10-color panel is designed to provide a detailed assessment of T-cell phenotype and function following treatment with this compound.
| Parameter | Fluorochrome | Clone | Purpose |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | N/A | Exclude dead cells from analysis. |
| CD3 | BUV395 | UCHT1 | Pan T-cell marker for gating total T-cells. |
| CD4 | APC-R700 | SK3 | Identify CD4+ helper T-cell subset. |
| CD8 | PerCP-Cy5.5 | SK1 | Identify CD8+ cytotoxic T-cell subset. |
| CD25 | PE | M-A251 | Early activation marker, also a marker for regulatory T-cells.[11] |
| CD69 | FITC | FN50 | Early activation marker.[11] |
| CD45RA | BV605 | HI100 | Differentiate naïve (CD45RA+) from memory (CD45RA-) T-cells. |
| CCR7 | PE-Cy7 | G043H7 | Differentiate central memory (CCR7+) from effector memory (CCR7-) T-cells. |
| PD-1 | BV711 | EH12.2H7 | Exhaustion marker, indicates chronic stimulation. |
| IFN-γ | APC | 4S.B3 | Key pro-inflammatory cytokine produced by activated T-cells. |
| TNF-α | BV421 | MAb11 | Pro-inflammatory cytokine produced by activated T-cells. |
Experimental Protocols
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Obtain whole blood from healthy donors in heparinized tubes.
-
Dilute blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the collected cells twice with PBS.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
Count the cells and assess viability using a hemocytometer and trypan blue.
2. T-Cell Stimulation and Treatment with this compound
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well flat-bottom plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI to desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C, 5% CO2.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies (e.g., plate-bound at 1 µg/mL and soluble at 1 µg/mL, respectively). Include an unstimulated control.
-
Culture the cells for 48 to 72 hours at 37°C, 5% CO2.
3. Intracellular Cytokine Staining
-
Four to six hours before harvesting the cells, add a protein transport inhibitor cocktail (containing Brefeldin A and Monensin) to the culture to allow for intracellular accumulation of cytokines.
-
Harvest the cells by gentle pipetting and transfer to V-bottom 96-well plates.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
4. Staining for Flow Cytometry
-
Surface Staining:
-
Resuspend the cell pellets in 50 µL of a master mix containing the viability dye and antibodies against surface markers (CD3, CD4, CD8, CD25, CD69, CD45RA, CCR7, PD-1) diluted in flow cytometry staining buffer (PBS with 2% FBS).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of a master mix containing antibodies against intracellular cytokines (IFN-γ, TNF-α) diluted in 1X permeabilization/wash buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X permeabilization/wash buffer.
-
-
Resuspend the final cell pellet in 200 µL of flow cytometry staining buffer for acquisition.
5. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer capable of detecting all the fluorochromes in the panel.
-
Ensure proper compensation controls are run for each fluorochrome.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Exclude dead cells by gating on the viability dye-negative population.
-
From the live, single lymphocytes, gate on CD3+ T-cells.
-
Within the CD3+ population, differentiate CD4+ and CD8+ subsets.
-
For both CD4+ and CD8+ populations, analyze the expression of activation markers (CD25, CD69), memory/naïve markers (CD45RA, CCR7), the exhaustion marker (PD-1), and intracellular cytokines (IFN-γ, TNF-α).
-
Expected Outcomes and Data Presentation
The following tables summarize the expected quantitative data from the flow cytometry analysis.
Table 1: T-Cell Activation Markers
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | ||||
| Stimulated + Vehicle | ||||
| Stimulated + this compound (Low Dose) | ||||
| Stimulated + this compound (Mid Dose) | ||||
| Stimulated + this compound (High Dose) |
Table 2: T-Cell Effector Function (Cytokine Production)
| Treatment Group | % IFN-γ+ of CD4+ T-cells | % TNF-α+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| Unstimulated | ||||
| Stimulated + Vehicle | ||||
| Stimulated + this compound (Low Dose) | ||||
| Stimulated + this compound (Mid Dose) | ||||
| Stimulated + this compound (High Dose) |
Table 3: T-Cell Memory and Exhaustion Phenotype
| Treatment Group | % Naïve (CD45RA+CCR7+) of CD4+ | % Effector Memory (CD45RA-CCR7-) of CD4+ | % PD-1+ of CD8+ T-cells |
| Unstimulated | |||
| Stimulated + Vehicle | |||
| Stimulated + this compound (Low Dose) | |||
| Stimulated + this compound (Mid Dose) | |||
| Stimulated + this compound (High Dose) |
Conclusion
This comprehensive set of protocols and the detailed flow cytometry panel provide a robust framework for characterizing the immunological effects of the Cbl-b inhibitor, this compound, on human T-cells. The expected increase in T-cell activation and effector function upon Cbl-b inhibition can be quantitatively assessed, providing crucial data for preclinical and clinical development of this promising class of immunomodulatory agents.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbl and Cbl-b in T-cell regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 9. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Application Note: Unveiling Cbl-b's Regulatory Network via Western Blotting with Cbl-b-IN-6
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation, particularly in T lymphocytes.[1][2] By targeting various signaling proteins for ubiquitination, Cbl-b establishes a crucial threshold for T-cell activation, thereby playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1] The development of specific inhibitors, such as Cbl-b-IN-6, provides a powerful pharmacological tool to dissect the downstream signaling pathways controlled by Cbl-b and to explore its potential as a therapeutic target in immuno-oncology.[3][4] This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on downstream signaling events in Jurkat T-cells, a widely used model for T-cell signaling studies.
Principle of the Assay
This protocol is designed to assess the activation state of key downstream signaling molecules regulated by Cbl-b. Inhibition of Cbl-b's E3 ligase activity by this compound is expected to prevent the ubiquitination and subsequent degradation or inactivation of its target proteins.[4][5] This leads to an accumulation of the active, phosphorylated forms of these signaling molecules. This protocol focuses on the detection of phosphorylated (p-) PLCγ1, p-Akt, and p-Vav1, which are critical mediators of T-cell receptor (TCR) signaling.[6][7] Western blotting allows for the sensitive and specific detection of these phosphorylated proteins in cell lysates, providing a direct measure of the inhibitor's efficacy and its impact on the Cbl-b signaling cascade. Jurkat T-cells will be stimulated to induce TCR signaling, and the effect of this compound on the phosphorylation of downstream targets will be quantified.
Cbl-b Signaling Pathway and Inhibition by this compound
Caption: Cbl-b signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis of Cbl-b downstream signaling.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Culture: Jurkat T-cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor and Stimulant: this compound (dissolved in DMSO), Anti-CD3 antibody (clone OKT3), Pervanadate solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol, Bromophenol blue.
-
Protein Transfer: PVDF membrane, Methanol, Transfer buffer (Tris, Glycine, Methanol).
-
Blocking: 5% Bovine Serum Albumin (BSA) in TBST.[3]
-
Antibodies: See Table 1 for primary and secondary antibody details.
-
Washing Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Protocol 1: Cell Culture, Treatment, and Stimulation
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Pre-treat cells with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 5 µg/mL) for 5-10 minutes to induce TCR signaling.[8] Alternatively, for a more general tyrosine phosphorylation stimulation, treat with 1 mM Pervanadate for 5-30 minutes.
-
Immediately proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with intermittent vortexing.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% gradient or 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
Protocol 4: Immunodetection
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3][5]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as recommended in Table 1) overnight at 4°C with gentle shaking.[5][6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For analyzing total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein of interest and a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Recommended Primary and Secondary Antibodies for Western Blot
| Target Protein | Phospho-site | Recommended Dilution | Host Species | Supplier (Cat. No.) | Molecular Weight (kDa) |
| p-PLCγ1 | Tyr783 | 1:1000 | Rabbit | Cell Signaling (#2821)[9] | ~155 |
| Total PLCγ1 | - | 1:1000 | Rabbit | Cell Signaling (#2822)[10] | ~155 |
| p-Akt | Ser473 | 1:1000 | Rabbit | Cell Signaling (#9271)[5][6] | ~60 |
| Total Akt | - | 1:1000 | Rabbit | Cell Signaling (#9272)[6] | ~60 |
| p-Vav1 | Tyr174 | 1:1000 | Rabbit | Thermo Fisher (PA5-78220)[4] | ~95 |
| Total Vav1 | - | 1:1000 | Rabbit | Abcam (ab76225) | ~95 |
| β-actin | - | 1:5000 | Mouse | Sigma-Aldrich | ~42 |
| Anti-Rabbit IgG, HRP-linked | - | 1:2000 - 1:5000 | Goat | Various | - |
| Anti-Mouse IgG, HRP-linked | - | 1:2000 - 1:5000 | Goat | Various | - |
Table 2: Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Setting | Incubation Time | Temperature |
| Cell Treatment | This compound | 0.1 - 10 µM | 1-2 hours | 37°C |
| Cell Stimulation | anti-CD3 (OKT3) | 5 µg/mL | 5-10 minutes | 37°C |
| Protein Loading | Total Protein | 20-30 µ g/lane | - | - |
| Blocking | BSA in TBST | 5% (w/v) | 1 hour | Room Temp. |
| Primary Antibody | See Table 1 | Varies | Overnight | 4°C |
| Secondary Antibody | HRP-conjugate | 1:2000 - 1:5000 | 1 hour | Room Temp. |
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using a different blocking agent like casein.[3]
-
No or Weak Signal: Confirm protein transfer, check antibody dilutions and activity, and ensure the ECL substrate is fresh. Phosphatase activity during sample preparation can also lead to weak signals; always use phosphatase inhibitors.
-
Non-specific Bands: Optimize antibody concentration and ensure the specificity of the primary antibody. Run appropriate controls, such as lysates from unstimulated cells.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the intricate downstream signaling pathways regulated by Cbl-b and to characterize the molecular effects of inhibitors like this compound.
References
- 1. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Phospho-VAV1 (Tyr174) Polyclonal Antibody (PA5-78220) [thermofisher.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. revvity.com [revvity.com]
- 9. Phospho-PLCγ1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-PLCgamma1 (Tyr771) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of Cbl-b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2] By attenuating signaling downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, Cbl-b sets the threshold for immune cell activation and plays a pivotal role in maintaining peripheral tolerance.[3][4] Its role as an immune checkpoint has made it an attractive target for enhancing anti-tumor immunity. Two primary strategies have emerged for targeting Cbl-b: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Cbl-b-IN-6.
This document provides a detailed comparison of these two methodologies, offering insights into their respective mechanisms, efficacy, and potential applications. It also includes comprehensive protocols for their implementation in a research setting.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data extracted from various studies to provide a comparative overview of the two methods.
Table 1: Efficacy of Cbl-b Inhibition on T-Cell Activation
| Parameter | Lentiviral shRNA/siRNA Knockdown | This compound Treatment |
| Cbl-b Knockdown Efficiency | ~80-90% reduction in Cbl-b protein expression in T-cells and other cell lines.[5][6] | Not applicable (inhibition of function). |
| IL-2 Production | Cbl-b knockdown in CD8+ T-cells restores IL-2 production in the absence of exogenous IL-2.[7] Cbl-b deficient T-cells show increased IL-2 production.[8] | Dose-dependent increase in IL-2 secretion in CD3 antibody-stimulated human T-cells.[9] |
| IFN-γ Production | Cbl-b knockdown in CD8+ T-cells enhances IFN-γ production.[10] Cbl-b deficient CD8+ T-cells show enhanced IFN-γ production.[7] | Dose-dependent increase in IFN-γ secretion in CD3 antibody-stimulated human and mouse T-cells.[9] |
| TNF-α Production | Cbl-b silenced NK cells show increased TNF-α secretion.[11] Cbl-b deficient mice show increased TNF-α levels upon LPS stimulation.[4] | Cbl-b inhibitors induce TNF-α production in NK cells.[12] |
| CD25 Expression | Increased CD25 expression on T-cells following Cbl-b siRNA transfection.[6] | Promotes CD25 expression in CD3-stimulated human T-cells.[9] |
| CD69 Expression | Increased CD69 expression on T-cells following Cbl-b siRNA transfection.[6] | Promotes CD69 expression in CD3-stimulated human T-cells.[9] |
Table 2: Specificity and Off-Target Considerations
| Aspect | Lentiviral shRNA Knockdown | This compound Treatment |
| Specificity | Dependent on the shRNA sequence. Potential for off-target effects by silencing unintended genes with partial sequence homology.[13][14] | High specificity for Cbl-b over other Cbl family members (e.g., c-Cbl) has been reported for some inhibitors.[2] |
| Known Off-Target Effects | Can induce an interferon response and saturate the endogenous miRNA machinery, leading to widespread changes in gene expression.[15][16] | Limited public data on specific off-target effects of this compound. As with any small molecule, off-target kinase inhibition or other interactions are possible. |
| Reversibility | Stable and long-term knockdown due to genomic integration, making it largely irreversible.[17] | Reversible inhibition dependent on the compound's pharmacokinetic and pharmacodynamic properties. |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation.
Experimental Workflow: Lentiviral shRNA Knockdown
Caption: Workflow for Cbl-b knockdown in T-cells.
Experimental Workflow: this compound Treatment
Caption: Workflow for Cbl-b inhibitor treatment of T-cells.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Cbl-b in Primary Human T-Cells
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with Cbl-b shRNA and a selection marker (e.g., puromycin resistance)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Polybrene
-
Puromycin
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T Cells for Lentivirus Production
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish to achieve 70-80% confluency on the day of transfection.
Day 2: Transfection of HEK293T Cells
-
In Tube A, mix packaging plasmids and the Cbl-b shRNA transfer plasmid in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Replace the medium on the HEK293T cells with fresh, pre-warmed Opti-MEM.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubate for 6-8 hours, then replace the medium with complete DMEM.
Day 4-5: Lentivirus Harvest
-
Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
(Optional) Concentrate the virus by ultracentrifugation or using a commercially available concentration reagent. Titer the virus to determine the multiplicity of infection (MOI).
Day 4: Isolation and Activation of Primary Human T-Cells
-
Isolate T-cells from human PBMCs using a negative selection kit.
-
Activate T-cells by culturing with anti-CD3/CD28 beads in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Day 5: Transduction of T-Cells
-
Plate the activated T-cells at a density of 1 x 10^6 cells/mL.
-
Add the lentiviral supernatant at the desired MOI.
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
Day 6 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh T-cell culture medium.
-
After 48-72 hours post-transduction, begin selection by adding puromycin at a pre-determined optimal concentration.
-
Expand the puromycin-resistant T-cells.
Validation of Knockdown:
-
Assess Cbl-b protein levels by Western blot.
-
Measure Cbl-b mRNA levels by qPCR.
Protocol 2: In Vitro Treatment of Primary Human T-Cells with this compound
Materials:
-
Primary human T-cells
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies)
-
This compound (or other Cbl-b inhibitor)
-
DMSO (vehicle control)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
ELISA kits for cytokine quantification (IL-2, IFN-γ)
-
Flow cytometry antibodies (anti-CD25, anti-CD69)
Procedure:
1. T-Cell Isolation and Culture:
-
Isolate primary human T-cells from PBMCs.
-
Culture the T-cells in complete RPMI-1640 medium.
2. T-Cell Activation and Treatment:
-
Activate T-cells using your method of choice (e.g., anti-CD3/CD28 beads).
-
Simultaneously with activation, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal dose.[12] Include a DMSO vehicle control.
3. Incubation:
-
Incubate the cells for 24-72 hours, depending on the downstream assay.
4. Assessment of T-Cell Function:
-
Proliferation:
-
Prior to activation, label T-cells with a proliferation dye.
-
After incubation, analyze dye dilution by flow cytometry.
-
-
Cytokine Production:
-
Collect the culture supernatant.
-
Quantify the concentration of IL-2 and IFN-γ using ELISA kits.
-
-
Activation Marker Expression:
-
Stain the cells with fluorescently labeled antibodies against CD25 and CD69.
-
Analyze the percentage of positive cells and mean fluorescence intensity by flow cytometry.
-
Concluding Remarks
Both lentiviral shRNA knockdown and small molecule inhibition offer effective means to counteract the immunosuppressive function of Cbl-b. The choice between these two powerful techniques will depend on the specific experimental goals, required duration of inhibition, and considerations regarding specificity and potential off-target effects.
-
Lentiviral shRNA provides a robust and long-term solution for Cbl-b depletion, ideal for creating stable cell lines or for in vivo studies requiring sustained knockdown. However, the potential for off-target effects and the irreversible nature of the genetic modification necessitate careful validation and control experiments.
-
This compound and other small molecule inhibitors offer a transient and dose-dependent inhibition of Cbl-b function, providing temporal control over the intervention. This approach is well-suited for in vitro screening, mechanistic studies, and preclinical in vivo models where reversible modulation is desired. The specificity of the inhibitor is a critical parameter that requires thorough characterization.
For drug development professionals, small molecule inhibitors represent a more direct path towards a therapeutic product. For researchers investigating the fundamental roles of Cbl-b, both methodologies are invaluable tools. The protocols and comparative data presented herein are intended to guide the rational selection and implementation of the most appropriate strategy for your research needs.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Abstract 661: An oral Cbl-b inhibitor with sustained T cell activation demonstrated robust anti-tumor efficacy along with enhanced infiltration and activation of functional T cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Off-target effects of plasmid-transcribed shRNAs on NFκB signaling pathway and cell survival of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of T-cell activation and immune tolerance.[1][2][3] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b sets the threshold for T-cell activation.[2][3] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can enhance the immune system's ability to recognize and eliminate cancer cells.[4][5] The development of potent and selective Cbl-b inhibitors requires robust and efficient high-throughput screening (HTS) assays.[5] These application notes provide detailed protocols for various HTS assays designed to identify and characterize novel Cbl-b inhibitors.
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b plays a pivotal role in regulating the signaling cascade initiated by T-cell receptor (TCR) engagement. Upon antigen presentation by an antigen-presenting cell (APC), the TCR, in conjunction with co-stimulatory signals from receptors like CD28, triggers a series of intracellular events leading to T-cell activation, proliferation, and cytokine production. Cbl-b acts as a gatekeeper in this process by targeting several key signaling molecules for ubiquitination and subsequent degradation or functional inactivation.[1][2][6] This negative regulatory function prevents spurious or excessive T-cell activation, thereby maintaining immune homeostasis.[2][3]
Caption: Cbl-b negative regulation of T-cell activation.
Biochemical High-Throughput Screening Assays
Biochemical assays are essential for primary screening of large compound libraries to identify direct inhibitors of Cbl-b's E3 ligase activity. These assays typically utilize purified recombinant proteins in a cell-free system.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for HTS due to their homogeneous format (no wash steps), high sensitivity, and low background.[7] The assay measures the ubiquitination of a substrate by Cbl-b, which brings a donor and an acceptor fluorophore into close proximity, resulting in a FRET signal.
Caption: Workflow for a typical Cbl-b TR-FRET assay.
This protocol is adapted from commercially available kits and measures the auto-ubiquitination activity of Cbl-b.[8]
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5b)
-
Biotinylated Ubiquitin
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare the reaction mixture by combining E1 enzyme, E2 enzyme, biotinylated ubiquitin, and terbium-labeled anti-GST antibody in the assay buffer.
-
Add 5 µL of the reaction mixture to each well of a 384-well plate.
-
Add 1 µL of test compound or DMSO (as a control) to the appropriate wells.
-
Add 2 µL of recombinant GST-Cbl-b to each well.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of streptavidin-acceptor solution diluted in detection buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).
-
The TR-FRET signal is typically expressed as the ratio of acceptor to donor fluorescence.
Fluorescence Polarization (FP) Assay
FP assays measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein (e.g., Cbl-b), its tumbling slows down, leading to an increase in fluorescence polarization. This assay can be used in a competitive format to screen for inhibitors that displace the fluorescent tracer from Cbl-b.
Caption: Workflow for a Cbl-b fluorescence polarization assay.
Materials:
-
Recombinant Cbl-b protein
-
Fluorescently labeled tracer (e.g., a peptide derived from a Cbl-b substrate or a known small molecule binder)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
384-well low-volume black microplates
Procedure:
-
Prepare a solution of Cbl-b protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to achieve a stable and robust FP signal.
-
Dispense 10 µL of the Cbl-b/tracer mixture into each well of a 384-well plate.
-
Add 100 nL of test compound or DMSO (as a control) to the appropriate wells using a pintool or acoustic dispenser.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Read the plate on an FP-capable plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
The data is expressed in millipolarization units (mP). A decrease in mP indicates displacement of the tracer by the test compound.
Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for secondary screening to confirm the activity of hits from primary biochemical screens in a more physiologically relevant context. These assays assess the functional consequences of Cbl-b inhibition in intact cells.
Jurkat T-Cell Activation Reporter Assay
This assay utilizes a Jurkat T-cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an IL-2 or NFAT promoter.[9] T-cell activation leads to the expression of the reporter gene, which can be quantified. Cbl-b inhibitors are expected to enhance T-cell activation and, therefore, increase the reporter signal.
Materials:
-
Jurkat-IL2-Luciferase reporter cell line
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
Test compounds dissolved in DMSO
-
White, clear-bottom 96-well or 384-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Seed the Jurkat-IL2-Luciferase cells into the wells of the microplate at a density of 50,000-100,000 cells per well in 50 µL of culture medium.
-
Add test compounds at various concentrations to the wells. Include a DMSO vehicle control.
-
Stimulate the cells by adding T-cell activators (e.g., pre-coat wells with anti-CD3 antibody and add soluble anti-CD28 antibody).
-
Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
An increase in luminescence indicates enhanced T-cell activation due to Cbl-b inhibition.
Cytokine Release Assay
Inhibition of Cbl-b in primary T-cells is expected to lead to an increase in the production and secretion of pro-inflammatory cytokines, such as IL-2 and IFN-γ. These secreted cytokines can be quantified using methods like ELISA or multiplex bead-based assays.
Materials:
-
Isolated primary human T-cells
-
T-cell activation beads (e.g., anti-CD3/CD28 coated beads)
-
Cell culture medium (e.g., RPMI 1640 with 10% human serum)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
ELISA or multiplex assay kits for IL-2 and IFN-γ
Procedure:
-
Plate the primary T-cells in a 96-well plate at a density of 100,000-200,000 cells per well in 100 µL of culture medium.
-
Add test compounds at various concentrations.
-
Stimulate the cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using the chosen assay method according to the manufacturer's protocol.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes representative quantitative data for Cbl-b inhibitors from HTS assays.
| Compound/Inhibitor | Assay Type | Target | IC50 / EC50 | Reference |
| NX-1607 | TR-FRET | Cbl-b Ubiquitination | Low nanomolar | [7] |
| Compound 59 (Genentech) | HTRF | Cbl-b Ubiquitination | 5.4 nM | [9] |
| Compound 59 (Genentech) | Jurkat IL-2 Secretion | T-Cell Activation | 53.6 nM | [9] |
| HST-1011 | TR-FRET | Cbl-b Activity | Low nanomolar potency | [2][10] |
| Ageliferins | Biochemical Assay | Cbl-b Ubiquitination | 18-35 µM | [11] |
| Agelasines W-Y | Biochemical Assay | Cbl-b Ubiquitination | 57-72 µM | [11] |
Assay Validation: Z' Factor
The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p = mean of the positive control (e.g., no inhibitor)
-
µ_n = mean of the negative control (e.g., maximal inhibition)
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
For Cbl-b HTS assays, it is crucial to determine the Z' factor during assay development and validation to ensure the reliability of the screening data. Generally, a Z' factor > 0.5 is considered acceptable for HTS campaigns.[12][13]
Conclusion
The HTS assays described in these application notes provide a comprehensive toolkit for the discovery and characterization of novel Cbl-b inhibitors. The combination of robust biochemical assays for primary screening and physiologically relevant cell-based assays for secondary validation is essential for identifying promising lead compounds for further drug development. Careful assay design, optimization, and validation, including the determination of the Z' factor, are critical for the success of any HTS campaign targeting Cbl-b.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. eu-openscreen.eu [eu-openscreen.eu]
Application of Cbl-b Inhibitors in Adoptive Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3][4] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b effectively raises the threshold for immune cell activation, thereby playing a significant role in maintaining immune homeostasis and preventing autoimmunity.[4][5] However, in the context of oncology, this regulatory function can be co-opted by tumors to create an immunosuppressive microenvironment, thereby limiting the efficacy of the body's natural anti-tumor immune response and immunotherapies such as adoptive cell therapy (ACT).[2][6]
Small molecule inhibitors of Cbl-b have emerged as a promising strategy to enhance anti-tumor immunity.[5] These inhibitors typically function by binding to Cbl-b and locking it in an inactive conformation, preventing it from ubiquitinating its target proteins.[6][7] This inhibition leads to a lowered activation threshold for T cells and NK cells, resulting in enhanced proliferation, cytokine secretion, and cytotoxic activity against tumor cells.[1][4] The application of Cbl-b inhibitors in adoptive cell therapy, including Chimeric Antigen Receptor T-cell (CAR-T) and Tumor-Infiltrating Lymphocyte (TIL) therapies, is a rapidly advancing area of research aimed at improving the manufacturing efficiency and anti-tumoral efficacy of these cellular products.[8][9][10]
This document provides detailed application notes and protocols for the use of a representative Cbl-b inhibitor, based on publicly available data for compounds such as NX-1607 and NX-0255, in adoptive cell therapy research. While the specific compound "Cbl-b-IN-6" was not identified in the public domain, the principles and methodologies described herein are applicable to potent and selective Cbl-b inhibitors with a similar mechanism of action.
Cbl-b Signaling Pathway in T-Cells
Quantitative Data Summary
| Experiment | Cell Type | Treatment | Outcome Measure | Result | Reference |
| In Vitro T-Cell Activation | Exhausted Human T-Cells | Cbl-b Inhibitor | IFN-γ Secretion | Increased | [1] |
| Exhausted Human T-Cells | Cbl-b Inhibitor | TNF-α Secretion | Increased | [1] | |
| Naive Human CD8+ T-Cells (siRNA knockdown of Cbl-b) | - | IFN-γ Production (without CD28 co-stimulation) | Markedly Enhanced | [3] | |
| In Vitro NK Cell Activation | Human NK Cells co-cultured with K562 cells | Cbl-b Inhibitor | TNF-α Release | Increased | [1] |
| Human NK Cells co-cultured with K562 cells | Cbl-b Inhibitor | IFN-γ Release | Increased | [1] | |
| CAR-T Cell Manufacturing | Anti-CD19 CAR-T Cells | NX-1607 (during manufacturing) | Yield of CAR-T Cells | Increased | [9] |
| CAR-T Cell Function | Anti-CD19 CAR-T Cells | NX-1607 (during expansion) | Cytokine Secretion | Enhanced | [9] |
| Anti-CD19 CAR-T Cells | NX-1607 (during expansion) | Cytotoxic Activity | Enhanced | [9] | |
| Adoptive Cell Transfer (In Vivo) | Pmel-1 T-cells (in B16 melanoma model) | NX-0255 (ex vivo treatment) + NX-1607 (in vivo treatment) | Anti-tumor Activity | Increased compared to ACT alone | [10] |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of T-Cells with a Cbl-b Inhibitor for Adoptive Cell Therapy
Objective: To enhance the yield and functionality of tumor-specific T-cells (e.g., TILs or CAR-T cells) during the ex vivo expansion phase.
Materials:
-
Isolated tumor-specific T-cells (TILs or CAR-T cells)
-
Complete T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
Recombinant human IL-2
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cbl-b inhibitor (e.g., a compound analogous to NX-0255, optimized for ex vivo use)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometry antibodies for T-cell phenotyping (e.g., anti-CD8, anti-CD4, anti-PD-1)
-
Cytokine detection assay (e.g., ELISA or CBA for IFN-γ, TNF-α)
Procedure:
-
Isolate and prepare tumor-specific T-cells according to standard laboratory protocols.
-
Seed the T-cells at a density of 1 x 10^6 cells/mL in complete T-cell culture medium.
-
Add T-cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) and recombinant human IL-2 (concentration to be optimized, e.g., 100 IU/mL).
-
Prepare a stock solution of the Cbl-b inhibitor in a suitable solvent (e.g., DMSO). Determine the optimal working concentration through a dose-response titration (e.g., 0.1, 1, 10 µM).
-
Add the Cbl-b inhibitor to the T-cell culture at the predetermined optimal concentration. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Monitor cell proliferation every 2-3 days by performing cell counts.
-
After a 10-14 day expansion period, harvest the cells.
-
Assess the T-cell phenotype by flow cytometry for markers of activation and exhaustion (e.g., CD8, PD-1).
-
Evaluate the functionality of the expanded T-cells through a co-culture assay with target tumor cells, measuring cytokine release (IFN-γ, TNF-α) and target cell lysis.
Protocol 2: In Vitro Cytotoxicity Assay of Cbl-b Inhibitor-Treated Effector Cells
Objective: To assess the enhanced cytotoxic potential of effector immune cells (e.g., CAR-T or NK cells) treated with a Cbl-b inhibitor.
Materials:
-
Expanded effector cells (from Protocol 1) or isolated NK cells
-
Target tumor cells (e.g., CD19+ leukemia cells for anti-CD19 CAR-T, or K562 cells for NK cells)
-
Complete culture medium
-
Cbl-b inhibitor
-
Cytotoxicity assay kit (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based killing assay)
Procedure:
-
Culture and expand effector cells as described previously, with or without the Cbl-b inhibitor.
-
Harvest and wash the effector cells, resuspending them in fresh culture medium.
-
Prepare target tumor cells. If using a fluorescence-based assay, label the target cells with a fluorescent dye (e.g., Calcein-AM).
-
In a 96-well plate, co-culture the effector cells and target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include the following controls:
-
Target cells alone (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells alone
-
-
Incubate the co-culture plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measure target cell lysis according to the manufacturer's instructions for the chosen cytotoxicity assay.
-
Calculate the percentage of specific lysis for each E:T ratio.
Conclusion
The inhibition of Cbl-b represents a promising avenue for enhancing the efficacy of adoptive cell therapies. By lowering the activation threshold of T-cells and NK cells, Cbl-b inhibitors can potentially improve the manufacturing process of cellular products and boost their anti-tumor activity within the immunosuppressive tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the application of Cbl-b inhibitors in their own adoptive cell therapy research programs. Further studies are warranted to fully elucidate the therapeutic potential and to optimize the clinical application of this novel class of immuno-oncology agents.
References
- 1. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. nurixtx.com [nurixtx.com]
- 9. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Cbl-b Inhibitor Formulations
This guide provides technical support for researchers encountering solubility challenges with Cbl-b inhibitors, such as Cbl-b-IN-6, for in vivo studies. The following questions and answers address common issues and provide detailed protocols for enhancing compound solubility and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b, and why is it a target for drug development?
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase enzyme that functions as a critical negative regulator of the immune response.[1][2][3] It acts as an intracellular checkpoint by "tagging" key signaling proteins in immune cells (like T-cells and NK cells) for degradation, which effectively puts a brake on their activation.[2][4] In the context of cancer, the tumor microenvironment can exploit this braking mechanism to suppress anti-tumor immunity.[5][6] Therefore, developing small-molecule inhibitors against Cbl-b is a major focus of cancer immunotherapy; by inhibiting this brake, the immune system can be unleashed to more effectively recognize and attack tumor cells.[2][4][7]
Q2: What is the primary challenge when preparing Cbl-b inhibitors for in vivo experiments?
The primary challenge is poor aqueous solubility. Like many kinase inhibitors, Cbl-b inhibitors are often highly hydrophobic compounds.[8] This characteristic makes them difficult to dissolve in standard aqueous vehicles suitable for animal administration (e.g., saline or PBS). Poor solubility can lead to low and variable drug absorption, poor bioavailability, and an inability to achieve therapeutic concentrations in preclinical models, making it difficult to accurately assess the compound's efficacy and toxicology.[9][10][11]
Q3: What are the recommended starting formulations to enhance the solubility of a Cbl-b inhibitor for in vivo studies?
For poorly soluble compounds, multi-component vehicle systems are typically required. These formulations use a combination of surfactants, co-solvents, and lipids to improve solubility. Below is a table of commonly used vehicle compositions that can serve as a starting point for formulation screening.
| Vehicle Composition | Route of Administration | Components & Typical % (v/v) | Notes |
| Tween® 80 in Saline | IP, IV, Oral | 5-10% Tween® 80; 90-95% Saline | A simple surfactant-based system. May require heating and sonication to fully dissolve the compound. Check for precipitation upon cooling. |
| PEG400 / Tween® 80 / Saline | IP, Oral | 10-40% PEG400; 5-20% Tween® 80; 40-85% Saline or Water | A common ternary system. PEG400 acts as a co-solvent. The ratio can be adjusted to optimize solubility and viscosity. |
| Solutol® HS 15 / Ethanol / Saline | IV, IP | 10-20% Solutol® HS 15; 5-10% Ethanol; 70-85% Saline | Solutol® is a non-ionic solubilizer. Ethanol helps with initial dissolution but should be used at low concentrations to avoid toxicity. |
| Cyclodextrin | IV, IP, Oral | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water or Saline | Cyclodextrins form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[9] Check for compound compatibility. |
| Lipid-Based Formulation | Oral | Labrafac®, Maisine® CC, Transcutol® HP | Lipid-based systems can enhance oral absorption by promoting drug dissolution in the gastrointestinal tract.[9] |
Troubleshooting and Experimental Protocols
Q4: How do I prepare a standard formulation for a Cbl-b inhibitor?
This section provides a detailed protocol for preparing a common vehicle composed of 10% Tween® 80, 10% PEG400, and 80% Saline . This workflow is a robust starting point for many poorly soluble compounds.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Calculate the total volume of formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Calculate the required mass of this compound to achieve the target concentration (e.g., for a 10 mg/kg dose at 10 mL/kg, you need a 1 mg/mL solution).
-
Weigh the this compound into a sterile glass vial that can hold the total final volume.
-
-
Vehicle Preparation & Solubilization:
-
In a separate sterile conical tube, prepare the organic phase of the vehicle. For a 10 mL final volume, this would be 1 mL of Tween® 80 and 1 mL of PEG400. Mix well.
-
Add the Tween® 80/PEG400 mixture to the vial containing the this compound powder.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can be used concurrently to aid dissolution. The solution should become clear.
-
-
Final Formulation:
-
Measure the aqueous phase. For a 10 mL final volume, this would be 8 mL of sterile saline.
-
Add the saline to the drug/organic mixture dropwise, or in small aliquots, while continuously vortexing. This slow addition is critical to prevent the compound from precipitating out of the solution.
-
Once all the saline has been added, vortex the final formulation for another 2-3 minutes to ensure homogeneity. The final solution should be clear and free of visible particulates.
-
-
Pre-Administration:
-
Before drawing the formulation into a syringe, visually inspect it against a light source to ensure no precipitation has occurred.
-
If prepared in advance, store as recommended (typically 4°C) and allow the formulation to return to room temperature before administration. Re-vortex and check for clarity before dosing.
-
Q5: What is the signaling pathway that Cbl-b inhibitors target?
Cbl-b is a central negative regulator of T-cell activation.[1][7] When a T-cell is stimulated through its T-cell receptor (TCR), a co-stimulatory signal, typically through the CD28 receptor, is required for full activation.[4] This co-stimulation leads to the degradation of Cbl-b.[12] In the absence of strong co-stimulation (a common scenario within the tumor microenvironment), Cbl-b remains active and ubiquitinates key signaling proteins like the p85 subunit of PI3K, preventing downstream activation signals.[13] By inhibiting Cbl-b, the requirement for co-stimulation is lowered, allowing for a more robust T-cell activation and anti-tumor response.[7]
Q6: How can I troubleshoot common formulation issues?
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation during preparation | The compound's solubility limit was exceeded. The aqueous phase was added too quickly. | 1. Increase the proportion of co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80).2. Ensure the aqueous phase is added slowly while vortexing.3. Perform a small-scale solubility test before making a large batch. |
| Precipitation after cooling / storage | The formulation is a supersaturated solution that is not stable at lower temperatures. | 1. Reformulate with a higher percentage of solubilizing agents.2. Prepare the formulation fresh before each use.3. If storing, allow it to return to room temperature and sonicate/vortex to redissolve before administration. |
| Solution is too viscous | High concentration of PEG400 or other polymers. | 1. Reduce the percentage of the viscous component (e.g., PEG400).2. Try a different class of solubilizer, such as cyclodextrins (HPβCD), which typically results in less viscous solutions. |
| Observed animal toxicity / adverse effects | The vehicle itself may be causing toxicity at the administered volume or concentration. | 1. Conduct a vehicle-only toxicity study in a small cohort of animals.2. Reduce the concentration of potentially toxic components like Tween 80, Ethanol, or PEG400.3. Explore alternative, generally well-tolerated vehicles like cyclodextrin or lipid-based formulations.[9] |
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
Strategies to prevent Cbl-b-IN-6 degradation in cell culture media
Welcome to the technical support center for Cbl-b-IN-6. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the use of this compound in cell culture experiments and prevent its degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture, with a focus on preventing compound degradation.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound. | Degradation of the compound in cell culture media. | 1. Minimize exposure to light: Protect the stock solution and media containing this compound from light by using amber tubes and covering the cell culture plates with foil. 2. Optimize storage conditions: Store the this compound stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles[2]. 3. Use fresh working solutions: Prepare fresh dilutions of this compound in pre-warmed cell culture media immediately before each experiment. 4. Assess media components: Serum components and high concentrations of certain amino acids can contribute to compound degradation. Consider using serum-free media or reducing the serum concentration if compatible with your cell line. 5. Evaluate pH of the media: Changes in pH can affect the stability of small molecules. Ensure the cell culture media is properly buffered and maintained at the optimal pH for your cells. |
| Precipitation of this compound in the media. | Poor solubility of the compound. | 1. Confirm solvent compatibility: Ensure the solvent used for the stock solution (e.g., DMSO) is compatible with your cell culture system and used at a final concentration that does not exceed 0.1% (v/v) to avoid solvent toxicity. 2. Prepare intermediate dilutions: Instead of adding a small volume of highly concentrated stock directly to the media, prepare an intermediate dilution in a compatible solvent or media before the final dilution into the culture volume. 3. Gently mix when diluting: When preparing the final working solution, add the this compound stock or intermediate dilution to the media and mix gently by inversion or swirling rather than vigorous vortexing. |
| Variability in experimental results between batches. | Inconsistent handling or storage of this compound. | 1. Standardize protocols: Ensure all users follow a standardized protocol for the storage, handling, and preparation of this compound solutions. 2. Aliquot stock solutions: Upon receipt, aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles[2]. 3. Perform regular quality control: Periodically check the purity and concentration of your this compound stock solution using methods like HPLC or mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to six months. For short-term storage, -20°C is suitable for up to one month[1]. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended[2].
Q2: How can I determine the stability of this compound in my specific cell culture media?
A2: You can perform a stability assay by incubating this compound in your cell culture media at 37°C under your experimental conditions (e.g., with or without cells). At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the media and analyze the concentration of the intact compound using a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: Can components of the cell culture media affect the stability of this compound?
A3: Yes, components in the cell culture media can impact the stability of small molecules. Serum contains enzymes that can metabolize or degrade compounds[3]. Additionally, reactive oxygen species generated by cellular metabolism or present in the media can lead to oxidative degradation. The pH of the media is another critical factor influencing compound stability[3].
Q4: What are the signs of this compound degradation?
A4: Signs of degradation can include a decrease in the expected biological activity, such as a reduced inhibition of Cbl-b's E3 ligase activity or a diminished effect on downstream signaling pathways[1]. Physical signs may include a change in the color of the stock solution or the appearance of precipitate. Analytical methods like HPLC can reveal the appearance of new peaks corresponding to degradation products.
Q5: Should I be concerned about the light sensitivity of this compound?
A5: Many small molecules are light-sensitive. While specific data for this compound may not be available, it is a good laboratory practice to minimize its exposure to light. Store stock solutions in amber vials and protect media containing the compound from direct light, especially during long incubation periods.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical equipment (e.g., HPLC-UV or LC-MS)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 1 µM).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator, mimicking your cell culture conditions.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Quenching and Protein Precipitation: To stop any potential enzymatic degradation, add three volumes of an ice-cold quenching solution (e.g., acetonitrile) to the media sample. Vortex briefly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound.
-
Analysis: Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS method. The time point "0" sample will serve as the 100% reference.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile in the specific cell culture medium.
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Addressing Cbl-b-IN-6 experimental variability between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability observed between different batches of Cbl-b-IN-6. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2] By inhibiting Cbl-b, this compound effectively "releases the brakes" on the immune system, leading to enhanced T cell and NK cell proliferation, cytokine production, and cytotoxic activity against target cells, such as cancer cells.[1][3][4][5] This makes it a promising agent for cancer immunotherapy research.
Q2: What are the common applications of this compound in research?
This compound is primarily used in immunology and oncology research to:
-
Investigate the role of Cbl-b in immune regulation.
-
Enhance the anti-tumor activity of T cells and NK cells in vitro and in vivo.[3][4]
-
Study the potential for Cbl-b inhibitors to overcome resistance to other immunotherapies, such as checkpoint inhibitors.[1]
-
Explore its therapeutic potential in various cancer models.[1]
Q3: We are observing significant differences in experimental outcomes between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors:
-
Purity and Impurity Profile: Minor variations in the percentage of the active compound and the presence of different impurities can significantly alter the biological activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility, stability, and bioavailability.[3]
-
Amorphous Content: The ratio of crystalline to amorphous material can affect the inhibitor's dissolution rate and subsequent cellular uptake.[3]
-
Solubility and Formulation: Differences in the provided formulation or residual solvents from manufacturing can impact how well the compound dissolves and stays in solution in your experimental media.
-
Degradation: The compound may be sensitive to light, temperature, or repeated freeze-thaw cycles, leading to degradation over time.
Troubleshooting Guide: Addressing Experimental Variability
This guide provides a systematic approach to identifying and mitigating the causes of variability between batches of this compound.
Section 1: Initial Checks and Quality Control of a New Batch
Before using a new batch of this compound in critical experiments, it is essential to perform some initial quality control checks.
dot
Caption: Workflow for quality control of a new inhibitor batch.
Issue: Inconsistent results with a new batch of this compound.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Review Certificate of Analysis (CoA) | Carefully examine the CoA provided with the new batch. Pay close attention to purity (e.g., by HPLC), identity (e.g., by Mass Spectrometry), and any listed impurities. | The CoA should confirm the identity and purity of the compound, ideally >98%. |
| 2. Compare with Previous Batches | If you have CoAs from previous batches, compare them. Note any differences in purity, appearance, or formulation. | Consistent specifications across batches are expected. Significant drops in purity are a red flag. |
| 3. Perform a Solubility Test | Prepare a small amount of the inhibitor in your standard solvent (e.g., DMSO) at the highest stock concentration you use. Visually inspect for complete dissolution. | The compound should dissolve completely, resulting in a clear solution. Precipitation or cloudiness indicates a solubility issue. |
| 4. Re-validate with a Standard Assay | Before large-scale experiments, test the new batch in a simple, robust assay to determine its half-maximal inhibitory concentration (IC50). A cell-free biochemical assay or a well-established cellular assay is ideal. | The IC50 value should be within an acceptable range (e.g., ± 2-fold) of the values obtained with previous, well-performing batches. |
Section 2: Experimental Protocol Standardization
Standardizing your experimental protocols can help minimize variability that may be incorrectly attributed to the inhibitor batch.
Issue: Day-to-day or experiment-to-experiment variability.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Standardize Cell Culture Conditions | Ensure cell line authentication, use a consistent passage number, and maintain a standardized cell density at the time of treatment. Mycoplasma testing should be performed regularly. | Healthy, consistently growing cells will respond more reproducibly to treatment. |
| 2. Prepare Fresh Working Solutions | Prepare working dilutions of this compound fresh from a validated stock solution for each experiment. Avoid using old working solutions. | Fresh dilutions ensure the correct concentration and minimize degradation. |
| 3. Consistent Incubation Times | Adhere strictly to the planned incubation times for inhibitor treatment and subsequent assays. | Precise timing ensures that observed effects are comparable across experiments. |
| 4. Include Proper Controls | Always include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor) and a positive control (e.g., a known activator of the pathway or a previous batch of the inhibitor). | Controls help to normalize the data and confirm that the experimental system is working as expected. |
Detailed Experimental Protocols
Protocol 1: T-Cell Activation Assay
This protocol outlines a method to assess the effect of this compound on T-cell activation, as measured by IL-2 production.
-
Cell Preparation: Isolate primary human or mouse T cells and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Plate Coating: Coat the wells with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. For co-stimulation, add soluble anti-CD28 antibody (e.g., 1 µg/mL) with the cells.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Add the diluted this compound or vehicle control to the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
IL-2 Measurement: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
| Parameter | Recommended Value |
| Cell Density | 1 x 10^5 cells/well |
| Anti-CD3 Coating | 1 µg/mL |
| Anti-CD28 Soluble | 1 µg/mL |
| This compound Concentration Range | 0.1 nM - 10 µM |
| Incubation Time | 24-48 hours |
Protocol 2: NK Cell Cytotoxicity Assay
This protocol describes how to measure the ability of this compound to enhance NK cell-mediated killing of target cancer cells.
-
Cell Preparation: Isolate primary human or mouse NK cells (effector cells) and label a cancer cell line (target cells, e.g., K562) with a fluorescent dye (e.g., Calcein AM).
-
Inhibitor Pre-treatment: Pre-treat the NK cells with various concentrations of this compound or vehicle for 4-24 hours.
-
Co-culture: Co-culture the pre-treated NK cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Cytotoxicity Measurement: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
| Parameter | Recommended Value |
| Effector Cells | Primary NK cells |
| Target Cells | K562 (or other suitable line) |
| E:T Ratios | 1:1, 5:1, 10:1 |
| This compound Pre-treatment | 4-24 hours |
| Co-culture Incubation | 4 hours |
Signaling Pathway and Workflow Diagrams
dot
Caption: Cbl-b signaling pathway in T-cell activation.
dot
Caption: Logical flow for troubleshooting experimental variability.
References
Identifying and mitigating potential Cbl-b-IN-6 toxicity in primary cells
Welcome to the technical support center for Cbl-b-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential toxicity when using this compound in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2] By inhibiting Cbl-b, this compound effectively "releases the brakes" on the immune system, leading to enhanced activation, proliferation, and effector functions of these immune cells.[2] This can result in a more robust anti-tumor immune response.[3]
Q2: What are the potential on-target toxicities of this compound in primary immune cells?
A2: The primary on-target toxicity concern with this compound is immune-related adverse events due to excessive immune activation. This can manifest as a "cytokine storm" or Cytokine Release Syndrome (CRS), characterized by a massive release of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[4] Symptoms of CRS in vitro can include rapid cell death and a dramatic shift in the cytokine profile of the culture supernatant.
Q3: What are potential off-target toxicities of this compound?
A3: While this compound is designed to be specific for Cbl-b, like many small molecule inhibitors, it may have off-target effects. These can include inhibition of other structurally related proteins or kinases, which could lead to unexpected cellular responses. It is crucial to assess cell health and morphology closely and consider performing kinome profiling or similar broad-spectrum analyses if off-target effects are suspected.
Q4: How can I identify if this compound is causing toxicity in my primary cell cultures?
A4: Signs of toxicity can include:
-
Reduced cell viability: A significant decrease in the number of live cells compared to vehicle-treated controls.
-
Increased apoptosis or necrosis: Observable through assays like Annexin V/PI staining.
-
Changes in cell morphology: Such as cell shrinkage, blebbing, or detachment (for adherent cells).
-
Altered growth kinetics: Slower proliferation or a complete halt in cell division.
-
Elevated levels of pro-inflammatory cytokines: Indicative of a potential cytokine storm.
Q5: What is a recommended starting concentration for this compound in primary cells?
A5: It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions. Based on publicly available data for similar Cbl-b inhibitors, a starting range of 10 nM to 1 µM is often used.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death at all tested concentrations. | Compound precipitation: this compound may not be fully soluble in your culture medium. | Solubility Check: Visually inspect the medium for precipitates. Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture is low (<0.1%) and consistent across all conditions. |
| Inherent sensitivity of the primary cells: Some primary cell types are more sensitive to small molecule inhibitors. | Dose-Response Titration: Perform a wider dose-response titration, starting from a much lower concentration (e.g., 1 nM).Reduce Incubation Time: Shorten the exposure time of the cells to this compound. | |
| Inconsistent results between experiments. | Variability in primary cell donors: Primary cells from different donors can have varied responses. | Donor Screening: If possible, screen cells from multiple donors to identify a consistent responder.Standardize Cell Handling: Ensure consistent cell isolation, culture, and treatment protocols for all experiments. |
| Reagent variability: Inconsistent quality of media, sera, or other reagents. | Quality Control: Use high-quality, tested reagents and maintain a consistent source. | |
| Unexpected changes in cell signaling pathways unrelated to Cbl-b. | Off-target effects: The inhibitor may be interacting with other cellular proteins. | Selectivity Profiling: If available, consult selectivity data for this compound. Consider using a structurally different Cbl-b inhibitor as a control.Lower Concentration: Use the lowest effective concentration of this compound to minimize off-target binding. |
| Signs of cellular stress (e.g., vacuolization, altered morphology) without significant cell death. | Sub-lethal toxicity: The compound may be inducing cellular stress pathways. | Stress Marker Analysis: Assess markers of cellular stress such as reactive oxygen species (ROS) or heat shock proteins.Optimize Culture Conditions: Ensure optimal cell culture conditions (e.g., CO2, temperature, humidity) to minimize baseline stress.[3] |
Quantitative Data Summary
The following table provides a hypothetical summary of concentration-dependent effects of this compound on primary human T cells. Note: This is example data and users should generate their own dose-response curves for their specific experimental system.
| Parameter | This compound Concentration | Result |
| IC50 for Cbl-b Inhibition | 100 nM | 50% inhibition of Cbl-b activity in a biochemical assay. |
| EC50 for IL-2 Production | 250 nM | 50% maximal induction of IL-2 secretion from activated T cells. |
| CC50 (Cytotoxicity) | > 10 µM | 50% reduction in cell viability after 72 hours of treatment. |
| Apoptosis Induction | 5 µM | 20% increase in Annexin V positive cells after 48 hours. |
| Cytokine Release (IFN-γ) | 1 µM | 10-fold increase in IFN-γ secretion compared to vehicle control. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-based Assay
This protocol describes a method to determine the cytotoxicity of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type (e.g., 1 x 10^5 cells/well for suspension cells) in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, apoptotic, and necrotic cells following treatment with this compound.[2][6][7][8]
Materials:
-
Treated primary cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the treated cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: In Vitro Cytokine Release Assay
This protocol is for assessing the potential of this compound to induce a cytokine storm in primary immune cells.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Positive control (e.g., anti-CD3/anti-CD28 antibodies)
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead array for IL-2, IFN-γ, TNF-α)
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment: Add various concentrations of this compound, positive controls, and vehicle controls to the wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
Cytokine Analysis: Measure the concentration of key cytokines in the supernatant using your chosen assay, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the vehicle control to determine the fold-increase in cytokine secretion.
Visualizations
Caption: Cbl-b signaling pathway and the mechanism of this compound inhibition.
Caption: A streamlined workflow for assessing the toxicity of this compound in primary cells.
Caption: A decision-making diagram for mitigating observed toxicity with this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: Cbl-b Inhibitors
Disclaimer: The compound "Cbl-b-IN-6" is not a publicly documented Cbl-b inhibitor. The following technical support information has been compiled based on publicly available data for representative Cbl-b inhibitors to provide a helpful resource for researchers in this field. The quantitative off-target kinase profiling data presented is a hypothetical example created to illustrate a typical selectivity profile and should not be considered as experimental results for any specific compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cbl-b inhibitors.
Off-Target Kinase Profiling
Understanding the selectivity of a Cbl-b inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects. Kinase profiling is a key experiment to determine the inhibitor's activity against a broad panel of kinases.
Data Presentation: Hypothetical Off-Target Kinase Profile of a Representative Cbl-b Inhibitor
The following table summarizes hypothetical off-target kinase profiling data for a representative Cbl-b inhibitor. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) for kinases showing significant inhibition.
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| Cbl-b (Target) | 98% | 10 | E3 Ubiquitin Ligase | On-target activity |
| c-Cbl | 75% | 150 | E3 Ubiquitin Ligase | Potential for overlapping effects due to high homology with Cbl-b.[1] |
| SRC | 55% | 800 | Tyrosine Kinase | SRC is involved in various signaling pathways, and its inhibition could lead to broad cellular effects.[2] |
| LCK | 48% | >1000 | Tyrosine Kinase | LCK is a key kinase in T-cell signaling; its inhibition could modulate immune responses. |
| EGFR | 20% | >5000 | Tyrosine Kinase | Off-target inhibition of EGFR could lead to skin toxicities and other side effects. |
| CDK2 | 15% | >10000 | Cyclin-Dependent Kinase | Inhibition of cell cycle kinases could affect cell proliferation. |
Note: This data is for illustrative purposes only. Researchers should always refer to the specific datasheet and publications for the Cbl-b inhibitor they are using.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. Below are outlines for key experiments related to the characterization of Cbl-b inhibitors.
Kinase Profiling Assay (Biochemical)
This protocol outlines a general procedure for assessing the selectivity of a Cbl-b inhibitor against a panel of purified kinases.
Objective: To determine the inhibitory activity of a Cbl-b inhibitor against a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Cbl-b inhibitor (test compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Cbl-b inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Reaction Setup:
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the Cbl-b inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction (if necessary for the assay format) and add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a plate reader to measure the kinase activity (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Objective: To confirm that the Cbl-b inhibitor binds to Cbl-b within intact cells.
Materials:
-
Cell line expressing Cbl-b
-
Cbl-b inhibitor
-
Cell lysis buffer
-
Antibodies against Cbl-b and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the Cbl-b inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for Western blotting.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against Cbl-b and a loading control.
-
Incubate with secondary antibodies and develop the blot.
-
-
Data Analysis:
-
Quantify the band intensities for Cbl-b at each temperature.
-
Plot the amount of soluble Cbl-b as a function of temperature for both inhibitor-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments with Cbl-b inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in biochemical assays | - Pipetting errors- Inaccurate compound concentration- Instability of the inhibitor in the assay buffer- Variation in enzyme activity | - Use calibrated pipettes and proper technique.- Confirm the concentration of the stock solution.- Check the solubility and stability of the inhibitor in the assay buffer.- Use a fresh batch of enzyme and run a positive control. |
| High background signal in cellular assays | - Non-specific binding of antibodies- Autofluorescence of the compound- Cell death | - Optimize antibody concentrations and blocking conditions.- Run a control with the compound alone to check for autofluorescence.- Assess cell viability using a cytotoxicity assay. |
| No effect of the inhibitor in cell-based assays despite biochemical potency | - Poor cell permeability of the inhibitor- Efflux of the inhibitor by cellular transporters- Rapid metabolism of the inhibitor in cells- Incorrect assay endpoint | - Assess cell permeability using a PAMPA assay or similar.- Use inhibitors of efflux pumps (e.g., verapamil) to see if activity is restored.- Analyze inhibitor stability in cell culture medium and cell lysates.- Ensure the chosen cellular endpoint is downstream of Cbl-b activity. |
| Unexpected cellular phenotype (off-target effect) | - Inhibition of unintended kinases or other proteins | - Refer to the off-target kinase profile of the inhibitor.- Use a structurally unrelated Cbl-b inhibitor as a control.- Perform a rescue experiment by overexpressing the off-target protein.- Use siRNA or CRISPR to knockdown the potential off-target and see if it phenocopies the inhibitor's effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cbl-b inhibitors?
A1: Cbl-b inhibitors typically act by binding to Cbl-b and locking it in an inactive conformation. This prevents the E3 ligase from ubiquitinating its target proteins, thereby blocking their degradation and leading to the activation of downstream signaling pathways, particularly in immune cells.[3][4]
Q2: Why is selectivity against c-Cbl important for a Cbl-b inhibitor?
A2: Cbl-b and c-Cbl are highly homologous E3 ubiquitin ligases that share many substrates.[1] While inhibiting Cbl-b can enhance anti-tumor immunity, simultaneous inhibition of c-Cbl may lead to unwanted side effects or altered efficacy. Therefore, a selective Cbl-b inhibitor is often desired to achieve a more targeted therapeutic effect.
Q3: How can I confirm that my Cbl-b inhibitor is working in my cell-based assay?
A3: You can confirm the activity of your Cbl-b inhibitor by:
-
Target Engagement: Performing a Cellular Thermal Shift Assay (CETSA) to show direct binding to Cbl-b in cells.
-
Downstream Signaling: Measuring the phosphorylation or expression levels of known Cbl-b substrates or downstream signaling molecules (e.g., increased phosphorylation of PLCγ1, ZAP70, or LAT in T cells upon TCR stimulation).[5]
-
Functional Readouts: Assessing functional outcomes of Cbl-b inhibition, such as increased cytokine production (e.g., IL-2, IFN-γ) from stimulated T cells or enhanced NK cell-mediated cytotoxicity.[6]
Q4: My Cbl-b inhibitor shows toxicity in my cell line. What should I do?
A4: First, determine the cytotoxic concentration range of your inhibitor using a cell viability assay (e.g., MTT or CellTiter-Glo). If the toxicity occurs at concentrations close to the effective dose, consider the following:
-
Off-target effects: The toxicity might be due to the inhibition of other essential kinases. Review the inhibitor's selectivity profile.
-
On-target toxicity: In some cell lines, the activation of pathways downstream of Cbl-b inhibition might lead to cell death.
-
Experimental controls: Use a lower, non-toxic concentration of the inhibitor or reduce the treatment duration.
Q5: What are the best practices for storing and handling Cbl-b inhibitors?
A5: Most small molecule inhibitors are provided as a solid or in a DMSO stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Handling: Before use, thaw the aliquot and gently vortex to ensure a homogenous solution. When diluting into aqueous buffers for assays, be mindful of the inhibitor's solubility to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and be consistent across all wells.
Visualizations
Experimental Workflow for Off-Target Kinase Profiling
References
Best practices for long-term storage of Cbl-b-IN-6
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of the Cbl-b inhibitor, Cbl-b-IN-6. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C for up to two years or at 4°C for shorter periods. Once reconstituted in a solvent, the stock solution is best stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: How do I reconstitute this compound?
A2: this compound is soluble in DMSO.[2] For a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO to a concentration of 10 mM or higher. Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[2] For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Please refer to the detailed reconstitution protocols in the "Experimental Protocols" section.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[4][5][6] this compound functions as an intramolecular glue, binding to the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[7][8] This locks Cbl-b in an inactive conformation, preventing it from ubiquitinating and targeting key signaling proteins for degradation.[7][8] By inhibiting Cbl-b, this compound enhances T cell and NK cell activation, proliferation, and cytokine production.[1][9]
Q4: What are the primary applications of this compound in research?
A4: this compound is primarily used in immuno-oncology research to enhance anti-tumor immune responses.[10] It is utilized in in vitro and in vivo studies to investigate the effects of Cbl-b inhibition on T cell and NK cell effector functions, cytokine release, and tumor cell killing. It can be used as a standalone agent or in combination with other immunotherapies, such as checkpoint inhibitors.[10]
Storage and Stability
Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Storage Condition | Solid Form | Stock Solution in DMSO |
| -80°C | Not specified, -20°C is standard | Up to 6 months[1][2][3] |
| -20°C | Up to 2 years | Up to 1 month[1][2][3] |
| 4°C | Up to 2 years | Not Recommended |
| Room Temperature | Not Recommended | Not Recommended |
Key Recommendations:
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2]
-
Protect from Light: Store the solid compound and stock solutions protected from light.
-
Hygroscopic: this compound is hygroscopic; store in a desiccator.
Experimental Protocols
Reconstitution of this compound for In Vitro and In Vivo Studies
For In Vitro Cell-Based Assays:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution.[2]
-
For cell culture experiments, dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.
For In Vivo Animal Studies:
A multi-solvent vehicle is often necessary to maintain solubility and bioavailability in vivo. Here are three potential protocols:
| Protocol | Vehicle Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL[1] |
Preparation Steps for In Vivo Formulations:
-
Add the required volume of DMSO to the this compound solid.
-
Vortex and sonicate until the compound is fully dissolved.
-
Add the other vehicle components sequentially, ensuring the solution is mixed thoroughly after each addition.[1]
-
If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[1]
Signaling Pathway and Experimental Workflow Diagrams
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for degradation. This compound inhibits this process.
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for evaluating the in vitro efficacy of this compound on immune cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitation in Culture Medium | - Poor solubility of the compound in aqueous solutions.- High final concentration of the inhibitor.- High percentage of DMSO in the final solution. | - Ensure the final DMSO concentration is below 0.5%.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a different in vitro formulation, such as one with SBE-β-CD, for higher concentrations. |
| Low or No Inhibitor Activity | - Degradation of the compound due to improper storage or handling.- Incorrect concentration calculation.- Insufficient incubation time. | - Use a fresh aliquot of the inhibitor and verify storage conditions.- Recalculate the required concentration and ensure accurate dilution.- Optimize the incubation time based on the specific assay (e.g., short-term for signaling, longer for proliferation). |
| High Background Signal in Assays | - Off-target effects of the inhibitor at high concentrations.- Solvent (DMSO) effects on cells. | - Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.- Include a vehicle-only (DMSO) control in all experiments to assess solvent effects. |
| Inconsistent Results Between Experiments | - Variability in cell passage number and health.- Inconsistent inhibitor preparation.- Freeze-thaw cycles of the stock solution. | - Use cells within a consistent passage number range and ensure high viability.- Prepare fresh dilutions of the inhibitor for each experiment from a single-use aliquot.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbl-b-IN-6 Functional Assays
Welcome to the technical support center for Cbl-b-IN-6. This guide provides troubleshooting advice and detailed protocols to ensure the successful application of this compound in your functional assays. Cbl-b (Casitas B-lineage lymphoma-b) is a critical E3 ubiquitin ligase that acts as a negative regulator of immune cell activation, particularly in T-cells and Natural Killer (NK) cells.[1][2][3] this compound is a potent small molecule inhibitor designed to block this activity, thereby lowering the activation threshold of immune cells to enhance anti-tumor responses.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Cbl-b E3 ubiquitin ligase. Cbl-b normally targets key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules for ubiquitination and subsequent degradation, which dampens the activation signal.[1][5][6] By inhibiting Cbl-b, this compound prevents this degradation, leading to sustained signaling, enhanced T-cell and NK-cell proliferation, increased cytokine production, and a more robust anti-tumor immune response.[3][4]
Q2: What are the essential negative and positive controls for my experiments?
A2: Proper controls are critical for interpreting your results.
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for effects of the solvent used to dissolve this compound.
-
Unstimulated Cells: To establish the basal level of activity (e.g., proliferation or cytokine release) in the absence of stimulation.
-
Inactive Structural Analog (if available): An ideal negative control that is structurally similar to this compound but lacks inhibitory activity against Cbl-b.
-
-
Positive Controls:
-
Cells from Cbl-b Knockout (KO) Mice: These cells genetically lack the inhibitor's target and should display a constitutively activated phenotype, mimicking the expected effect of a potent inhibitor.[2]
-
Alternative Stimulatory Agent: Use a known potent activator of your cell type (e.g., a superagonist antibody or a different class of compound) to ensure the assay system is responsive.
-
Q3: At what concentration should I use this compound?
A3: The optimal concentration depends on the assay and cell type. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 (effective concentration for 50% maximal response) in your specific system. Refer to the table below for typical concentration ranges. Unnecessary high concentrations can lead to off-target effects or cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on T-cell proliferation.
-
Question: Did you include a robust positive control for T-cell activation?
-
Question: Is your T-cell stimulation suboptimal?
-
Answer: The effect of Cbl-b inhibition is most pronounced when T-cell activation is suboptimal. Cbl-b acts as a gatekeeper, and its inhibition lowers the required signal strength for activation.[6][9] Try titrating your anti-CD3 antibody to a lower concentration where vehicle-treated cells show modest proliferation.[7]
-
-
Question: Is the inhibitor soluble and active?
-
Answer: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. Improperly dissolved compound will not be effective. Verify the activity of your specific lot of the inhibitor in a direct biochemical assay if possible.
-
-
Question: Are you using the correct cell population?
-
Answer: Cbl-b's role is well-established in naïve T-cells.[1] The differentiation state of your T-cells can influence their response. Ensure you are gating on the correct population (e.g., CD4+ or CD8+ T-cells) during flow cytometry analysis.
-
Problem 2: I am seeing high cell death/toxicity in my cultures treated with this compound.
-
Question: Is the concentration of this compound too high?
-
Answer: High concentrations of any small molecule can induce toxicity. Perform a dose-response experiment and include a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain) in your flow cytometry panel to determine the cytotoxic concentration.[10]
-
-
Question: Is the vehicle (DMSO) concentration too high?
-
Answer: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.1%. High concentrations of DMSO are toxic to cells. Prepare serial dilutions of your inhibitor so that the volume of DMSO added to each well is minimal and consistent across conditions.
-
-
Question: Could the enhanced activation be leading to activation-induced cell death (AICD)?
-
Answer: Potent T-cell activation, as might be achieved with Cbl-b inhibition, can lead to AICD over time. Assess viability at earlier time points (e.g., 48-72 hours instead of 96 hours) to capture the proliferative effect before significant cell death occurs.
-
Quantitative Data Summary
The following tables provide representative data for a potent Cbl-b inhibitor. These values should be used as a guideline; results may vary based on the specific cell type, donor variability, and assay conditions.
Table 1: In Vitro Inhibitory and Cellular Activity
| Parameter | Assay Type | Cell Type | Representative Value |
|---|---|---|---|
| IC50 | Cbl-b Auto-ubiquitination Assay[11] | Recombinant Human Protein | 5 nM |
| EC50 | IL-2 Release[12] | Human CD4+ T-cells (suboptimal anti-CD3) | 50 nM |
| EC50 | T-cell Proliferation (CFSE) | Human CD8+ T-cells (suboptimal anti-CD3/CD28) | 75 nM |
| EC50 | IFN-γ Secretion | Human NK cells (co-culture with K562)[4] | 100 nM |
Table 2: Example T-Cell Proliferation Data
| Treatment Condition | % Divided Cells (CD8+) | Proliferation Index |
|---|---|---|
| Unstimulated + Vehicle | < 1% | 1.0 |
| anti-CD3/CD28 + Vehicle | 45% | 1.8 |
| anti-CD3/CD28 + this compound (100 nM) | 85% | 3.5 |
| anti-CD3/CD28 + Cbl-b KO T-cells | 90% | 3.8 |
Key Experimental Protocols
Protocol 1: Human T-Cell Proliferation Assay (CFSE-based)
This assay measures the number of cell divisions a T-cell undergoes following activation.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient (e.g., Ficoll-Paque).
-
CFSE Labeling: Resuspend PBMCs in serum-free PBS at 1x10⁷ cells/mL. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate on ice for 5 minutes.
-
Washing: Wash cells three times with complete RPMI to remove excess CFSE.
-
Plating: Resuspend cells in complete RPMI and plate 2x10⁵ cells/well in a 96-well U-bottom plate pre-coated with anti-CD3 antibody (e.g., clone OKT3, at a suboptimal concentration of 0.1-0.5 µg/mL).
-
Treatment: Add soluble anti-CD28 antibody (1 µg/mL) and serial dilutions of this compound (or vehicle control) to the appropriate wells.
-
Incubation: Culture cells for 4-5 days at 37°C, 5% CO₂.
-
Staining & Acquisition: Harvest cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire samples on a flow cytometer.
-
Analysis: Gate on live, singlet lymphocytes, then on CD4+ or CD8+ T-cell populations. Analyze the CFSE histogram. Each peak of halved fluorescence intensity represents a cell division. Model the proliferation using software like FlowJo to calculate the division index and percent of divided cells.[7]
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay confirms direct inhibition of Cbl-b's E3 ligase activity.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated-ubiquitin, ATP, and recombinant GST-tagged Cbl-b protein in assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations (or vehicle control). Pre-incubate for 15 minutes at 30°C to allow the inhibitor to bind to Cbl-b.
-
Initiate Reaction: Start the ubiquitination reaction by adding the substrate (e.g., a kinase like ZAP70 or by measuring auto-ubiquitination).[11][12]
-
Incubation: Incubate the reaction for 60-90 minutes at 37°C.
-
Detection: Stop the reaction. Detect the level of poly-ubiquitination using an appropriate method, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[13] This can be done by using a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) that binds the biotinylated-ubiquitin.
-
Analysis: The TR-FRET signal is proportional to the extent of ubiquitination. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Cbl-b signaling pathway in T-cell activation and point of inhibition.
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Caption: Troubleshooting logic tree for lack of inhibitor effect.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
Validation & Comparative
Validating Cbl-b-IN-6 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cbl-b-IN-6 and other small molecule inhibitors in live cells. Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines various experimental approaches, presents supporting data, and offers detailed protocols to aid researchers in selecting the most suitable assay for their needs.
Introduction to Cbl-b and Its Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3] It plays a key role in suppressing the activation of T-cells and Natural Killer (NK) cells.[1][2][3] By ubiquitinating specific signaling proteins, Cbl-b marks them for degradation, thereby downregulating the T-cell receptor (TCR) and NK cell activation pathways.[2] The inhibition of Cbl-b is a promising strategy in immuno-oncology to enhance the body's anti-tumor immune response.[1][4] Small molecule inhibitors, such as this compound, aim to block the E3 ligase activity of Cbl-b, leading to increased T-cell and NK-cell activation and proliferation.[2][5]
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in the T-cell activation signaling pathway.
Comparison of Target Engagement Validation Methods
Several distinct methodologies can be employed to confirm that this compound engages with Cbl-b in live cells. The choice of method often depends on the available instrumentation, required throughput, and the specific question being addressed.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable to native proteins in a cellular environment. | Can be low-throughput, may not be suitable for all targets. | Western Blot, ELISA, or luciferase-based detection of soluble protein. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. | High-throughput, quantitative, real-time measurements. | Requires genetic modification of the target protein. | Ratiometric measurement of bioluminescence resonance energy transfer. |
| Flow Cytometry-Based Biomarker Analysis | Measures changes in the levels of downstream substrates or phosphorylation events upon inhibitor treatment. | Provides functional confirmation of target inhibition, single-cell resolution. | Indirect measure of target engagement, can be influenced by off-target effects. | Mean fluorescence intensity of phosphorylated proteins or cell surface markers. |
| In-Cell Ubiquitination Assays | Directly or indirectly measures the autoubiquitination of Cbl-b or the ubiquitination of its substrates. | Direct measure of the enzymatic activity of Cbl-b. | Can be complex to set up and may require specific reagents. | Luminescence, fluorescence, or Western Blot. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) with NanoLuc® Split Luciferase
This protocol is adapted from a study on a Cbl-b inhibitor and utilizes the NanoLuc® split luciferase system for a more sensitive and quantitative readout.[6]
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates at a density of 4x10^5 cells/mL.
-
After 4 hours, transfect the cells with a plasmid encoding N-terminally HiBiT-tagged full-length Cbl-b using a suitable transfection reagent.[6]
-
-
Compound Treatment:
-
The following day, trypsinize and resuspend the cells in an appropriate buffer (e.g., OptiMEM without phenol red) at a density of 2x10^5 cells/mL.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the cell suspension.
-
-
Thermal Shift:
-
Transfer the cell suspension to a 96-well PCR plate (50 µL/well).
-
Incubate for 1 hour at 37°C.
-
Heat the plate across a temperature gradient (e.g., using a thermal cycler) for a defined period.
-
-
Lysis and Detection:
-
Lyse the cells in a buffer containing the LgBiT protein.
-
The amount of soluble, non-aggregated HiBiT-Cbl-b is quantified by the reconstituted NanoLuc® luciferase activity.
-
Measure luminescence using a plate reader.
-
Expected Results:
Treatment with an effective inhibitor like this compound is expected to stabilize the Cbl-b protein, resulting in a higher luminescence signal at elevated temperatures compared to the DMSO control. This indicates a shift in the thermal denaturation curve. For example, a potent analogue of another Cbl-b inhibitor, NX-1607, demonstrated significant, dose-dependent stabilization of Cbl-b in a HiBIT CETSA assay.[6][7]
Flow Cytometry-Based Analysis of Downstream Signaling
This method assesses the functional consequence of Cbl-b inhibition by measuring the phosphorylation of key proteins in the TCR signaling pathway.[8]
Methodology:
-
Cell Preparation and Stimulation:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs).
-
Treat the PBMCs with varying concentrations of this compound or a vehicle control.
-
Activate the T-cells within the PBMC population using anti-CD3 antibodies.
-
-
Staining:
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phosphorylated proteins (e.g., phospho-ZAP70, phospho-LAT).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the T-cell populations (CD4+ and CD8+).
-
Quantify the mean fluorescence intensity (MFI) of the phosphoprotein stains.
-
Expected Results:
Inhibition of Cbl-b is expected to lead to a dose-dependent increase in the phosphorylation of downstream TCR signaling proteins like ZAP70, LAT, and PLCγ1 upon T-cell activation.[8] This is because Cbl-b would normally ubiquitinate and lead to the degradation of these activated signaling components.
In-Cell Cbl-b Autoubiquitination Assay
This assay directly measures the E3 ligase activity of Cbl-b through its autoubiquitination. The Lumit™ Immunoassay provides a sensitive, bioluminescence-based readout.[9]
Methodology:
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells treated with this compound or a vehicle control. The lysate should contain endogenous or overexpressed tagged Cbl-b (e.g., GST-Cbl-b).
-
-
Ubiquitination Reaction:
-
In a 96-well plate, combine the cell lysate with a reaction mixture containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBE2D2/UBCH5b), ATP, and biotinylated ubiquitin.
-
Incubate to allow for the ubiquitination reaction to occur.
-
-
Detection:
-
Add a detection reagent containing anti-GST-SmBiT and Streptavidin-LgBiT.
-
If GST-Cbl-b is ubiquitinated with biotinylated ubiquitin, the SmBiT and LgBiT components are brought into close proximity, forming an active NanoLuc® luciferase.
-
Add substrate and measure the resulting luminescence.
-
Expected Results:
A potent Cbl-b inhibitor will decrease the autoubiquitination of Cbl-b, leading to a dose-dependent decrease in the luminescence signal.
Quantitative Data Summary
The following table summarizes representative quantitative data for Cbl-b inhibitors from various assays.
| Inhibitor | Assay Type | Target | Value | Reference |
| Benzodiazepine Compound 1 | TR-FRET | Cbl-b | IC50: 0.21 µM | [1] |
| Benzodiazepine Compound 1 | SPR | Cbl-b | K_D: 0.40 µM | [1] |
| NRX-8 | Binding Assay | Cbl-b | K_D: 20 nM | [10] |
| C7683 (NX-1607 analogue) | DSF | TKBD-LHR-RING Cbl-b | ΔT_m: 10 ± 0.4 °C | [7] |
| C7683 (NX-1607 analogue) | DSF | Full-length Cbl-b | ΔT_m: 12 ± 0.2 °C | [7] |
| Unnamed Cbl-b inhibitors | In vitro Cbl-b/E2-ubiquitin assay | Cbl-b | IC50: single-digit nM | [3] |
Logical Comparison of Methodologies
The selection of an appropriate target engagement assay involves a trade-off between directly measuring the physical interaction of the compound with the target and assessing the functional consequences of this interaction.
Validating the cellular target engagement of this compound is a multifaceted process that can be approached with several robust methodologies. Direct biophysical measurements in cells, such as CETSA and NanoBRET, provide strong evidence of a physical interaction between the inhibitor and Cbl-b. Functional assays, including flow cytometry of downstream signaling pathways and in-cell ubiquitination assays, confirm that this binding event translates into the desired biological effect. A combination of these approaches will provide the most comprehensive and convincing evidence of on-target activity, which is essential for the continued development of Cbl-b inhibitors as novel immunotherapeutic agents.
References
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. promega.com [promega.com]
- 10. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
A Head-to-Head Comparison: Cbl-b-IN-6 Versus CRISPR-Cas9 Knockout for Cbl-b Targeting
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic knockout technologies is a critical decision in the drug discovery and target validation pipeline. This guide provides an objective comparison of two prominent methods for targeting the E3 ubiquitin ligase Cbl-b: the small molecule inhibitor Cbl-b-IN-6 and the CRISPR-Cas9 gene editing system.
Cbl-b is a key negative regulator of immune cell activation, making it an attractive target for enhancing anti-tumor immunity.[1] Both inhibiting its function with small molecules and ablating its expression via genetic knockout have shown promise in augmenting the effector functions of T cells and Natural Killer (NK) cells.[2][3] This guide will delve into the mechanisms, experimental data, and protocols associated with each approach to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. CRISPR-Cas9 Knockout
| Feature | This compound (Small Molecule Inhibitor) | CRISPR-Cas9 Knockout of Cbl-b |
| Mechanism of Action | Allosteric inhibition of Cbl-b's E3 ligase activity, preventing the ubiquitination of its target proteins.[4] | Permanent disruption of the CBLB gene, leading to a complete and sustained loss of Cbl-b protein expression.[5] |
| Mode of Action | Reversible, dose-dependent inhibition. The effect is transient and dependent on compound presence and metabolism. | Permanent and heritable genetic modification. |
| Specificity | Potential for off-target effects on other proteins. The specificity is dependent on the chemical structure of the inhibitor. | High on-target specificity is achievable with careful guide RNA design, but potential for off-target DNA cleavage exists.[6][7] |
| Delivery | Direct addition to cell culture or in vivo administration. | Requires transfection or transduction of cells with Cas9 and guide RNA components (e.g., as ribonucleoprotein complexes or viral vectors).[8] |
| Time to Effect | Rapid onset of action, typically within hours. | Slower onset, requiring time for gene editing, protein turnover, and cell expansion (days to weeks).[5] |
| Applications | In vitro and in vivo target validation, preclinical studies, potential therapeutic agent. | In-depth functional studies, target validation, generation of stable knockout cell lines and animal models, and ex vivo cell therapies. |
Delving Deeper: Mechanism of Action
This compound: The Pharmacological Approach
Small molecule inhibitors of Cbl-b, such as this compound, function by binding to the Cbl-b protein and allosterically inhibiting its E3 ubiquitin ligase activity.[4] This prevents Cbl-b from attaching ubiquitin molecules to its target proteins, which include key signaling molecules in T cells and NK cells. By blocking this ubiquitination, the downstream signaling pathways that are normally suppressed by Cbl-b remain active, leading to enhanced immune cell activation.
Mechanism of Cbl-b Inhibition
CRISPR-Cas9: The Genetic Approach
CRISPR-Cas9 technology offers a method for the permanent and complete removal of Cbl-b function by directly editing the CBLB gene. The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location within the CBLB gene, where it creates a double-strand break. The cell's natural DNA repair machinery often introduces small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein.
CRISPR-Cas9 Knockout Workflow
Performance Data: A Comparative Overview
The following tables summarize quantitative data from studies utilizing either Cbl-b inhibitors or CRISPR-Cas9 knockout to target Cbl-b. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
T-Cell Activation and Cytokine Production
| Method | Cell Type | Parameter Measured | Fold Change vs. Control | Reference |
| CRISPR-Cas9 KO | Human CD4+ T cells | IL-2 Production | Significantly Increased | [9] |
| CRISPR-Cas9 KO | Murine CD8+ T cells | IFN-γ Production | Significantly Upregulated | [10] |
| CRISPR-Cas9 KO | Murine CD8+ T cells | IL-2 Production | Significantly Upregulated | [10] |
| Cbl-b Inhibitor | Human T cells | T-cell Proliferation | Increased | [11] |
| Cbl-b Inhibitor | Human T cells | Cytokine Production | Enhanced | [11] |
NK Cell Cytotoxicity
| Method | Target Cell Line | Effector:Target Ratio | % Cytotoxicity Increase (vs. Control) | Reference |
| CRISPR-Cas9 KO | RPMI-8226 | 20:1 | ~25% | [12] |
| CRISPR-Cas9 KO | U266 | 20:1 | ~20% | [12] |
| CRISPR-Cas9 KO | U937 | 5:1 | Slight but insignificant increase | [13] |
| Cbl-b Inhibitor | A549 β2m-/- | Not Specified | Increased | [14] |
| Cbl-b Inhibitor | K562 | 4:1 | ~15% (with HOT-A inhibitor) | [15] |
Experimental Protocols
This compound Treatment of Human NK Cells (In Vitro)
This protocol is adapted from a study investigating the effects of a Cbl-b inhibitor on human NK cell function.[14]
-
NK Cell Isolation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Cell Culture: Culture the isolated NK cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and a suboptimal concentration of IL-15 (e.g., 0.2 ng/mL) to maintain viability without full activation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.15 µM to 10 µM).
-
Treatment: Add the diluted this compound or DMSO (vehicle control) to the NK cell cultures and incubate for a specified period (e.g., 1 hour) prior to functional assays.
-
Functional Assays:
-
Cytotoxicity Assay: Co-culture the treated NK cells with a target cancer cell line (e.g., A549 β2m-/-) at various effector-to-target ratios. Measure target cell lysis after a defined incubation period (e.g., 4 hours) using a suitable method (e.g., calcein-AM release assay).
-
Cytokine Secretion Assay: After co-culture, collect the supernatant and measure the concentration of secreted cytokines such as IFN-γ and TNF-α using ELISA or a multiplex bead array.
-
This compound Experimental Workflow
CRISPR-Cas9 Mediated Knockout of Cbl-b in Human T Cells
This protocol is a generalized procedure based on established methods for CRISPR-Cas9 editing in primary T cells.[8]
-
T-Cell Isolation and Activation:
-
Isolate primary human T cells from PBMCs.
-
Activate the T cells for 2-3 days using anti-CD3/CD28 antibodies or beads.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Synthesize or purchase a high-quality single guide RNA (sgRNA) targeting a specific exon of the CBLB gene.
-
Incubate the sgRNA with purified Cas9 protein to form RNP complexes.
-
-
Electroporation:
-
Harvest the activated T cells and resuspend them in a suitable electroporation buffer.
-
Add the RNP complexes to the cell suspension.
-
Deliver the RNP complexes into the T cells using an electroporation system with optimized parameters for primary T cells.
-
-
Post-Electroporation Culture and Expansion:
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium containing IL-2 to support recovery and expansion.
-
Culture the cells for several days to allow for gene editing and protein turnover.
-
-
Verification of Knockout:
-
Genomic Level: Extract genomic DNA and perform PCR followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect indels at the target site.
-
Protein Level: Perform Western blotting or intracellular flow cytometry to confirm the absence of Cbl-b protein.
-
-
Functional Analysis: Use the Cbl-b knockout T cells in functional assays to assess changes in activation, proliferation, cytokine production, and cytotoxicity.
CRISPR-Cas9 Knockout Workflow
Conclusion: Choosing the Right Tool for the Job
Both this compound and CRISPR-Cas9 knockout are powerful tools for interrogating the function of Cbl-b. The choice between them will largely depend on the specific research question and experimental context.
-
This compound is ideal for rapid, dose-dependent, and reversible inhibition of Cbl-b function. It is well-suited for initial target validation, preclinical studies, and situations where a transient effect is desired. However, the potential for off-target effects should be carefully considered and evaluated.
-
CRISPR-Cas9 knockout provides a permanent and complete loss of Cbl-b function, making it the gold standard for in-depth functional studies and for generating stable cell lines or animal models. While highly specific, the potential for off-target mutations requires careful gRNA design and validation. The process is also more time-consuming and technically demanding than using a small molecule inhibitor.
Ultimately, a comprehensive understanding of Cbl-b's role in immune regulation can be best achieved by leveraging the complementary strengths of both pharmacological inhibition and genetic knockout approaches.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
- 8. researchgate.net [researchgate.net]
- 9. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. hotspotthera.com [hotspotthera.com]
Assessing the Selectivity of Cbl-b-IN-6 for Cbl-b Over c-Cbl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the inhibitor Cbl-b-IN-6 for the E3 ubiquitin ligase Cbl-b versus its closely related homolog, c-Cbl. Understanding this selectivity is critical for the development of targeted cancer immunotherapies, as inhibiting Cbl-b can enhance anti-tumor immune responses, while off-target inhibition of c-Cbl may lead to undesirable side effects.[1] This document outlines the quantitative measures of selectivity, details the experimental protocols used to determine these values, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Assessment of Selectivity
The selectivity of this compound is determined by comparing its inhibitory potency against Cbl-b and c-Cbl. This is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentration (IC50) values obtained from various biochemical and cellular assays.[1]
| Inhibitor | Target | IC50 (nM) | Selectivity (c-Cbl IC50 / Cbl-b IC50) |
| This compound | Cbl-b | Data not publicly available | Data not publicly available |
| c-Cbl | Data not publicly available | ||
| Example Inhibitor A | Cbl-b | 10 | 100-fold |
| c-Cbl | 1000 | ||
| Example Inhibitor B | Cbl-b | 50 | 10-fold |
| c-Cbl | 500 |
Note: Specific IC50 values for this compound are not yet in the public domain. The table structure is provided as a template for data interpretation when available.
Signaling Pathways of Cbl-b and c-Cbl
Cbl-b and c-Cbl are RING finger E3 ubiquitin ligases that play crucial, yet distinct, roles in regulating signal transduction, particularly in immune cells.[2][3] They share a high degree of structural homology, which makes achieving inhibitor selectivity challenging.[1] Both proteins are key negative regulators of receptor and non-receptor tyrosine kinases.[3] However, they have different primary substrates and physiological roles. Cbl-b is a critical regulator of T-cell activation and tolerance, primarily targeting proteins in the T-cell receptor (TCR) signaling pathway such as Vav1 and PLC-γ1.[4] In contrast, c-Cbl plays a more dominant role in thymocyte development, regulating kinases like ZAP-70 and Lck.[2][5] Both have been shown to target the spleen tyrosine kinase (Syk).[6]
Caption: Differential substrate targeting by Cbl-b and c-Cbl.
Experimental Protocols
The selectivity of this compound is evaluated using a combination of biochemical and cell-based assays. These assays are designed to measure the direct interaction of the inhibitor with its target proteins and its functional consequences in a cellular context.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the E3 ligase activity of Cbl-b and c-Cbl, either through auto-ubiquitination or substrate ubiquitination.
-
Principle: The assay quantifies the formation of poly-ubiquitin chains on a substrate. In the auto-ubiquitination assay, GST-tagged Cbl-b or c-Cbl is incubated with biotin-labeled ubiquitin, E1 and E2 enzymes, and ATP. A terbium-labeled anti-GST antibody and a fluorescently labeled streptavidin serve as the TR-FRET pair. Ubiquitination brings the donor (terbium) and acceptor (fluorophore) into close proximity, generating a FRET signal.[7][8]
-
Protocol Outline:
-
A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), biotinylated ubiquitin, and the TR-FRET donor/acceptor pair in assay buffer.
-
Serial dilutions of this compound or a control inhibitor are added to the wells of a 384-well plate.
-
The ubiquitination reaction is initiated by the addition of a mixture of GST-tagged Cbl-b or c-Cbl and ATP.
-
The plate is incubated at 30°C to allow the enzymatic reaction to proceed.
-
The TR-FRET signal is measured over time using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of this compound to Cbl-b and c-Cbl.
-
Principle: Recombinant Cbl-b or c-Cbl is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response signal.[9][10]
-
Protocol Outline:
-
Recombinant, purified Cbl-b and c-Cbl proteins are immobilized on separate flow cells of a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is left blank or immobilized with a non-relevant protein.[11]
-
A dilution series of this compound is prepared in a running buffer.
-
The inhibitor solutions are injected over the sensor surface at a constant flow rate for a defined association time, followed by an injection of running buffer for a dissociation time.[11]
-
The sensorgrams (plots of response units versus time) are recorded for each concentration.
-
The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assay
1. Jurkat T-Cell Activation Assay (IL-2 Reporter)
This assay assesses the functional effect of Cbl-b inhibition on T-cell activation.
-
Principle: Cbl-b is a negative regulator of T-cell activation. Its inhibition lowers the threshold for T-cell activation, leading to increased production of interleukin-2 (IL-2).[12][13] This assay utilizes a Jurkat T-cell line that has been engineered to express a luciferase reporter gene under the control of the IL-2 promoter.[14][15] Increased T-cell activation results in a quantifiable increase in luciferase expression.
-
Protocol Outline:
-
The IL-2 Luciferase Reporter Jurkat cells are seeded into a 96-well plate.[12]
-
The cells are treated with serial dilutions of this compound.
-
T-cell activation is stimulated, for example, by co-culturing with TCR activator cells or by using anti-CD3/anti-CD28 antibodies.
-
The plates are incubated to allow for T-cell activation and subsequent luciferase expression.
-
A luciferase substrate is added to the wells, and the resulting luminescence is measured with a luminometer.
-
The fold induction of luciferase activity is plotted against the inhibitor concentration to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the selectivity of a Cbl-b inhibitor like this compound.
References
- 1. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. med.emory.edu [med.emory.edu]
- 11. Analysis of binding by Surface plasmon resonance (SPR) [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 15. promega.com [promega.com]
Cbl-b Inhibitors: A Comparative Guide to Efficacy in Immunotherapy-Resistant Tumor Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to immune checkpoint inhibitors (ICIs) represents a significant challenge in oncology. Targeting intracellular negative regulators of immune cell function, such as the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b), has surfaced as a promising strategy to overcome this resistance. Cbl-b acts as a crucial checkpoint in both T cells and Natural Killer (NK) cells, and its inhibition can lower the threshold for immune cell activation, thereby unleashing a potent anti-tumor response. This guide provides a comparative overview of the preclinical efficacy of leading Cbl-b inhibitors in tumor models relevant to immunotherapy resistance, supported by experimental data and detailed methodologies.
Mechanism of Action: The Role of Cbl-b in Immune Suppression
Cbl-b is an intracellular E3 ubiquitin ligase that negatively regulates the activation of key immune cells. In T cells, Cbl-b is a critical gatekeeper that enforces the requirement for CD28 co-stimulation for full activation.[1] It mediates the ubiquitination and subsequent degradation of proteins involved in T cell receptor (TCR) signaling.[2] Similarly, in NK cells, Cbl-b functions downstream of TAM receptors to suppress their cytotoxic activity.[1] By inhibiting Cbl-b, small molecules can effectively "release the brakes" on T cell and NK cell-mediated anti-tumor immunity, making it a compelling target in immuno-oncology, especially for tumors that do not respond to conventional ICIs.[3]
Preclinical Efficacy of Cbl-b Inhibitors
Several small molecule Cbl-b inhibitors are under preclinical and clinical development. This section compares the available preclinical data for three prominent inhibitors: NX-1607 (Nurix Therapeutics), HST-1011 (HotSpot Therapeutics), and GRC 65327 (Glenmark Pharmaceuticals). While a direct head-to-head comparison in the same immunotherapy-resistant model is not publicly available, the following tables summarize their performance in relevant syngeneic tumor models.
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity vs. c-Cbl | Key In Vitro Effects | Reference |
| NX-1607 | Cbl-b | Low nanomolar | Selective | Induces IL-2 and IFN-γ in human T cells; enhances NK cell activity. | [4][5] |
| HST-1011 | Cbl-b | Low nanomolar | > Selective | Enhances NK cell activation, proliferation, and cytotoxicity. | [6][7] |
| GRC 65327 | Cbl-b | 4 nM | >25-fold | Potentiates cytokine release in PBMCs; reverses T cell exhaustion. | [8] |
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Compound | Tumor Model | Dosing | Monotherapy Efficacy | Combination Efficacy (with anti-PD-1) | Key Findings | Reference |
| NX-1607 | CT26 (Colon Carcinoma) | Oral, daily | Significant tumor growth inhibition (71% TGI at 30 mg/kg).[1] | Substantially increased median overall survival and complete tumor rejections.[4] | Efficacy is dependent on CD8+ T cells and NK cells.[1][4] | [1][4] |
| NX-1607 | MC38 (Colon Carcinoma) | Oral, daily | Significant tumor growth inhibition. | Increased median overall survival and complete rejections. | - | [4] |
| NX-1607 | 4T1 (Triple Negative Breast Cancer) | Oral, daily | Significant tumor growth inhibition. | Increased median overall survival and complete rejections. | - | [4] |
| GRC 65327 | CT26 (Colon Carcinoma) | Not specified | Significant tumor growth inhibition. | Enhanced tumor growth inhibition and immune responses; 50-65% complete tumor regression. | Immune-mediated mechanism involving cytokine release and lymphocyte infiltration. | [8] |
| GRC 65327 | MC38 (Colon Carcinoma) | Not specified | Significant inhibition. | Enhanced tumor growth inhibition. | - | [8] |
| HST-1011 | Various solid tumors | Oral | Preclinical data supports single-agent activity. | Phase 1/2 study in combination with cemiplimab (anti-PD-1) is ongoing. | Enhances NK cell function in tumor models. | [2][6][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols based on the available literature for evaluating Cbl-b inhibitors.
In Vivo Tumor Models
-
Animal Models: Typically, 6-8 week old female BALB/c mice are used for the CT26 colon carcinoma model, and C57BL/6 mice for the MC38 colon carcinoma model.
-
Tumor Cell Implantation: Mice are subcutaneously inoculated with a specific number of tumor cells (e.g., 5 x 10^5 CT26 cells) into the right flank.
-
Treatment Initiation: Treatment usually begins when tumors reach a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Cbl-b inhibitors are typically administered orally, once daily. Anti-PD-1 antibodies are administered intraperitoneally, for example, twice a week.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI) and overall survival. Secondary endpoints can include analysis of the tumor microenvironment.
Immunophenotyping and Biomarker Analysis
-
Tissue Collection: Tumors and spleens are harvested at the end of the study.
-
Flow Cytometry: Single-cell suspensions from tumors and spleens are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, FoxP3, PD-1) to quantify immune cell populations.
-
Gene Expression Analysis: RNA is extracted from tumor tissue to analyze the expression of genes related to immune function.
-
Cytokine Analysis: Blood plasma or cell culture supernatants are analyzed for cytokine levels (e.g., IFN-γ, IL-2) using methods like ELISA or multiplex assays.
Comparison with Other Therapeutic Alternatives
While Cbl-b inhibitors represent a novel class of immuno-oncology agents, other strategies are being explored to overcome resistance to PD-1/PD-L1 blockade. These include:
-
Combination with other checkpoint inhibitors: Targeting other immune checkpoints like CTLA-4, LAG-3, or TIM-3 in combination with PD-1/PD-L1 blockade.
-
Targeting the tumor microenvironment: Using agents that modulate the immunosuppressive tumor microenvironment, such as TGF-β inhibitors or therapies targeting myeloid-derived suppressor cells (MDSCs).[10]
-
Adoptive cell therapies: Engineering T cells (CAR-T) or utilizing tumor-infiltrating lymphocytes (TILs) to directly target and kill cancer cells.[11]
-
Oncolytic viruses: Using viruses that selectively infect and kill cancer cells, which can also stimulate an anti-tumor immune response.
Cbl-b inhibitors offer a unique advantage by acting intracellularly to modulate the activation threshold of both T cells and NK cells, potentially synergizing with and overcoming resistance to existing immunotherapies.
Conclusion
The preclinical data for Cbl-b inhibitors like NX-1607, HST-1011, and GRC 65327 are highly encouraging. These agents have demonstrated potent single-agent anti-tumor activity and the ability to enhance the efficacy of PD-1 blockade in various tumor models. By targeting a key intracellular regulator of immune cell function, Cbl-b inhibitors hold the promise of overcoming resistance to current immunotherapies and expanding the benefit of immuno-oncology to a broader patient population. Ongoing clinical trials will be crucial in determining the safety and efficacy of this novel class of therapeutics in patients with advanced cancers.
References
- 1. nurixtx.com [nurixtx.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. trivano.com [trivano.com]
- 5. Nurix Announces Initial NX-1607 Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 6. hotspotthera.com [hotspotthera.com]
- 7. HotSpot Therapeutics Achieves First-In-Human Dosing with HST-1011, An Investigational Oral Small Molecule Allosteric Inhibitor of CBL-B - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. The Landscape of Immunotherapy Resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Compass to Cbl-b Inhibition: A Guide to Predictive Biomarker Development
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for identifying and validating biomarkers to predict patient response to Cbl-b inhibitors. Due to the limited public information on a specific compound designated "Cbl-b-IN-6," this guide leverages available data from other well-characterized Cbl-b inhibitors, such as NX-1607 and HST-1011, to provide a foundational understanding of potential biomarker strategies.
The Mechanism of Action: Unleashing the Immune Response
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and natural killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins in the T cell receptor (TCR) and co-stimulatory pathways, Cbl-b effectively raises the threshold for immune cell activation.[3][4] Cbl-b inhibitors, therefore, function by blocking this E3 ligase activity, which in turn lowers the activation threshold of T cells and other immune cells, leading to a more robust anti-tumor immune response.[3][5] Preclinical studies with inhibitors like HST-1011 and NX-1607 have demonstrated enhanced T cell and NK cell proliferation and cytotoxic activity.[6][7]
Potential Biomarkers for Predicting Response
The identification of reliable predictive biomarkers is crucial for patient selection and maximizing the therapeutic benefit of Cbl-b inhibitors. Based on the mechanism of action, two main categories of biomarkers are proposed: proximal pharmacodynamic biomarkers that confirm target engagement and predictive biomarkers that correlate with clinical response.
Proximal Pharmacodynamic Biomarkers
These biomarkers provide early evidence that the Cbl-b inhibitor is hitting its target and modulating downstream signaling pathways.
-
Increased Phosphorylation of T-Cell Receptor (TCR) Signaling Proteins: Inhibition of Cbl-b is expected to lead to the accumulation of phosphorylated (activated) proteins downstream of the TCR. Monitoring the phosphorylation status of key signaling molecules can serve as a direct measure of target engagement.
-
Upregulation of T-Cell Surface Markers: Enhanced T-cell activation due to Cbl-b inhibition can lead to changes in the expression of surface proteins involved in T-cell function and differentiation.
Predictive Biomarkers
These biomarkers aim to identify patients who are most likely to experience a clinical benefit from Cbl-b inhibitor therapy.
-
Baseline Immune Status: The pre-existing immune landscape of the tumor microenvironment is a well-established predictor of response to various immunotherapies.[8]
-
Genetic and Molecular Signatures: Specific genetic alterations or gene expression profiles within the tumor or immune cells may influence the efficacy of Cbl-b inhibition.
Comparative Data on Potential Biomarkers
The following tables summarize quantitative data on potential biomarkers for Cbl-b inhibitors based on available preclinical and clinical research.
| Proximal Pharmacodynamic Biomarkers | Effect of Cbl-b Inhibition | Relevant Cbl-b Inhibitor(s) | References |
| Phosphorylation of TCR Signaling Proteins | |||
| p-ZAP70 | Increased | CBL-Bi | |
| p-CD3E | Increased | CBL-Bi | |
| p-LAT | Increased | CBL-Bi | |
| p-PLCG1 | Increased | CBL-Bi, NX-1607 | |
| p-PLCγ2 | Increased | NX-1607 | [9] |
| p-HCLS1 | Increased | NX-1607 | [9] |
| T-Cell Surface Markers | |||
| Notch1 | Increased | CBL-Bi | |
| IGF1R | Increased | CBL-Bi |
| Potential Predictive Biomarkers | Rationale for Prediction | Comparison with Standard Immunotherapy Biomarkers | References |
| Tumor Mutational Burden (TMB) | High TMB may lead to more neoantigens, making tumors more susceptible to an enhanced T-cell response. | Similar to checkpoint inhibitors, high TMB could be a positive predictor.[8] | [8] |
| PD-L1 Expression | Cbl-b inhibition may synergize with PD-1/PD-L1 blockade. | PD-L1 status may be a relevant predictive marker, especially for combination therapies.[10] | [10] |
| Microsatellite Instability (MSI) | MSI-high tumors are often immunogenic. | Similar to checkpoint inhibitors, MSI-high status is likely to predict a favorable response.[11] | [11] |
| Baseline CD8+ T-cell Infiltration | A pre-existing anti-tumor immune response is often a prerequisite for successful immunotherapy. | A "hot" tumor microenvironment with high CD8+ T-cell infiltration is expected to be a positive predictor. | |
| Cbl-b Expression/Activity Levels | Tumors with high Cbl-b activity might be more dependent on this pathway for immune evasion. | This would be a target-specific biomarker, unlike the more general immunotherapy biomarkers. |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible assessment of potential biomarkers.
Measurement of TCR Signaling Protein Phosphorylation
Method: Quantitative Phosphoproteomics using Mass Spectrometry
-
Cell Preparation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). Stimulate T cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-60 seconds) in the presence or absence of the Cbl-b inhibitor.[5]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for tyrosine-phosphorylated peptides using anti-phosphotyrosine antibodies.
-
Mass Spectrometry Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphorylation sites.[2][12]
-
Data Analysis: Compare the abundance of specific phosphopeptides between treated and untreated samples to determine the effect of the Cbl-b inhibitor.
Flow Cytometry for T-Cell Surface Marker Expression
Method: Multi-color Flow Cytometry
-
Cell Preparation: Isolate PBMCs or TILs and treat with the Cbl-b inhibitor for a specified period.
-
Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies targeting CD4, CD8, Notch1, and IGF1R.[13][14]
-
Flow Cytometry Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the mean fluorescence intensity (MFI) or percentage of positive cells for Notch1 and IGF1R.
Assay for Cbl-b E3 Ligase Activity
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Assay Principle: This assay measures the ubiquitination of a substrate by Cbl-b. A fluorescently labeled ubiquitin (donor) and a labeled substrate (acceptor) are used. When the substrate is ubiquitinated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Reaction Setup: Combine recombinant Cbl-b, E1 and E2 enzymes, ATP, and the fluorescently labeled ubiquitin and substrate in a microplate well. Add the Cbl-b inhibitor at various concentrations.[8]
-
Signal Detection: Measure the TR-FRET signal over time to determine the rate of ubiquitination.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the ubiquitination rate against the inhibitor concentration.
Visualizing the Pathways and Workflows
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for identifying predictive biomarkers.
Logical Relationship of Biomarker Categories
Caption: Relationship between biomarker types and response.
Conclusion
The development of predictive biomarkers for Cbl-b inhibitors is paramount for their successful clinical translation. This guide outlines a rational approach to biomarker discovery and validation, focusing on both proximal pharmacodynamic markers to confirm target engagement and predictive markers to identify responsive patient populations. While specific data for "this compound" is not publicly available, the principles and methodologies described herein, based on data from other Cbl-b inhibitors, provide a robust framework for advancing personalized immuno-oncology strategies in this promising therapeutic class. Further research and clinical validation are necessary to establish a definitive set of biomarkers for predicting response to Cbl-b inhibition.
References
- 1. promega.com [promega.com]
- 2. Quantitative Phosphoproteomic Analysis of T-Cell Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation Site Dynamics of Early T-cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-CD247: How to Add a TCR Functionality Marker to your TCell Panel [thermofisher.com]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. Quantitative phosphoproteomic analysis of T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOTCH1 signaling during CD4+ T-cell activation alters transcription factor networks and enhances antigen responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cbl-b-IN-6
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the small molecule inhibitor, Cbl-b-IN-6. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Disclaimer: The following procedures are based on general best practices for laboratory chemical waste disposal. The Safety Data Sheet (SDS) provided by the manufacturer of this compound is the primary source of safety and disposal information and must be consulted prior to handling and disposal. This guide is intended to supplement, not replace, the specific instructions in the SDS and your institution's established waste management protocols.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | ANSI-rated safety glasses or goggles. A face shield is recommended for splash hazards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consult the SDS for glove compatibility. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Protocol for this compound
The proper disposal route for this compound depends on its form (solid, liquid solution) and whether it is contaminated with other hazardous materials.
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
It should be treated as chemical waste.
-
Place the original container, tightly sealed, into a designated and clearly labeled hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the waste container is compatible with the chemical.
2. This compound in Solution:
-
Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS and local regulations for non-hazardous waste, which is unlikely for a research chemical.
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
The label should clearly indicate all chemical constituents and their approximate concentrations.
3. Contaminated Labware and Materials:
-
Items such as pipette tips, gloves, and bench paper that have come into direct contact with this compound should be considered chemically contaminated waste.
-
Dispose of these items in a designated solid hazardous waste container.
-
Sharps, such as needles and scalpels, must be placed in a designated sharps container for hazardous materials.
4. Empty this compound Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from cleaning the container must be collected and disposed of as liquid hazardous waste.
-
Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the label, but confirm this with your institutional procedures.
III. Institutional Waste Management
All chemical waste must be managed through your institution's official waste disposal program. This typically involves:
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Segregation: Do not mix different types of chemical waste unless instructed to do so by your EHS department.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Schedule a waste pickup with your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Caption: General chemical waste management protocol.
Safeguarding Research: A Comprehensive Guide to Handling Cbl-b-IN-6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cbl-b-IN-6, a small molecule inhibitor of Cbl-b. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a robust safety protocol based on best practices for handling potent, novel chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. Do not reuse disposable gloves.[1][2] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from potential spills.[2] Consider a disposable gown for procedures with a higher risk of contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use tightly fitting safety goggles to protect against splashes.[3][4] A face shield may be required for procedures with a high risk of splashing.[3][5] |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
| Foot Protection | Closed-toe Shoes | Wear closed-toe shoes to protect your feet from potential spills.[2] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the manufacturer's recommendations, which for similar compounds is often at -20°C for up to three years in powder form.[6] Solutions in solvents like DMSO should be stored at -80°C for up to six months.[6]
-
Inventory: Maintain a detailed inventory of the compound, including the amount received, used, and disposed of.
Handling and Experimental Use
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Handle the solid compound with care to avoid generating dust. Use a dedicated, calibrated analytical balance within the fume hood.
-
Solution Preparation: Prepare solutions by slowly adding the solvent to the solid this compound to avoid splashing. Use appropriate glassware and ensure it is properly labeled with the compound name, concentration, solvent, date, and your initials. For in vitro studies, DMSO is a common solvent.[6]
-
Experimental Procedures: When using this compound in experiments, ensure all procedures are conducted in a manner that minimizes the creation of aerosols.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Decontamination: For small spills, trained personnel wearing appropriate PPE can decontaminate the area. Use a suitable deactivating agent if known, or a general-purpose laboratory disinfectant followed by a thorough cleaning with soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads, gloves, and lab coats, must be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable deactivating solution or a strong oxidizing agent before routine washing.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- 1. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
